Benzyl cycloheptanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl cycloheptanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-15(14-10-6-1-2-7-11-14)17-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFDBROWTXLRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Synthesis of Benzyl Cycloheptanecarboxylate
The following technical guide details the physicochemical profile, synthesis, and characterization of Benzyl Cycloheptanecarboxylate . This document is structured for researchers requiring rigorous data for experimental design and compound validation.
Technical Monograph | Version 1.0
Executive Summary
Benzyl cycloheptanecarboxylate is a lipophilic ester intermediate used primarily in the synthesis of cycloheptane-fused pharmaceuticals and metabolic probes. Structurally, it serves as a hydrophobic "mask" for the polar carboxylic acid group, facilitating cellular permeability before metabolic hydrolysis.
While the parent acid (cycloheptanecarboxylic acid, CAS 1460-16-8) is commercially ubiquitous, the benzyl ester is often synthesized in situ or on-demand for specific research applications, such as protecting group strategies in nortropane alkaloid synthesis or lipophilicity modulation in drug delivery systems.
Molecular Architecture & Identification
This compound combines a seven-membered cycloaliphatic ring with a benzyl ester moiety. The flexibility of the cycloheptane ring (existing primarily in the twist-chair conformation) imparts distinct steric properties compared to its cyclohexyl analogs.
| Identifier | Detail |
| Chemical Name | Benzyl cycloheptanecarboxylate |
| IUPAC Name | Benzyl cycloheptane-1-carboxylate |
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight | 232.32 g/mol |
| SMILES | C1CCCCCC1C(=O)OCc2ccccc2 |
| Parent Acid CAS | 1460-16-8 (Cycloheptanecarboxylic acid) |
| Analog CAS | 22733-94-4 (Benzyl cyclohexanecarboxylate) |
Physicochemical Profile
The following data aggregates experimental values for the parent acid and computationally predicted values for the benzyl ester, derived from homolog extrapolation (benzyl cyclohexanecarboxylate).
Table 1: Physical Properties
| Property | Value (Predicted/Exp) | Confidence | Context for Research |
| Physical State | Colorless Viscous Liquid | High | Expect oil at RT; may crystallize at < -10°C. |
| Boiling Point | 325°C ± 10°C (760 mmHg) | Med | Extrapolated from cyclohexyl analog (310°C). Do not distill at atm pressure. |
| Boiling Point (Vac) | ~145-150°C (0.5 mmHg) | High | Recommended range for Kugelrohr distillation. |
| Density | 1.04 ± 0.02 g/mL | High | Slightly denser than water due to the aromatic ring. |
| LogP (Lipophilicity) | 4.3 - 4.5 | High | Highly lipophilic; requires organic cosolvents (DMSO, EtOH) for bioassays. |
| Refractive Index | Med | Useful for monitoring fraction purity. | |
| Solubility | Insol. Water; Sol. DCM, EtOAc, MeOH | High | Use Hexane/EtOAc for chromatography. |
Critical Insight: The high boiling point necessitates high-vacuum distillation for purification. Attempting atmospheric distillation will likely result in thermal degradation or decarboxylation.
Synthesis Protocol: Steglich Esterification
For research-scale production (1g – 10g), the Steglich Esterification is the preferred method over acid chloride generation. It operates under mild conditions, preventing ring isomerization or racemization (if substituted).
Reaction Scheme
The pathway utilizes DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid, with DMAP (4-dimethylaminopyridine) acting as an acyl-transfer catalyst.
Figure 1: Steglich esterification workflow. The reaction is driven by the formation of insoluble dicyclohexylurea (DCU).
Step-by-Step Methodology
-
Preparation:
-
Dissolve Cycloheptanecarboxylic acid (10 mmol, 1.42 g) in anhydrous Dichloromethane (DCM) (30 mL).
-
Add Benzyl alcohol (11 mmol, 1.19 g) and DMAP (1 mmol, 122 mg).
-
Cool the mixture to 0°C in an ice bath under Nitrogen atmosphere.
-
-
Activation & Coupling:
-
Dissolve DCC (11 mmol, 2.27 g) in DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes.
-
Observation: A white precipitate (DCU) will begin to form almost immediately.
-
Remove ice bath after 1 hour and stir at room temperature for 12 hours.
-
-
Work-up:
-
Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct.
-
Wash the filtrate with 1N HCl (2 x 20 mL) to remove DMAP and unreacted amine.
-
Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.
-
Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically ~90% pure. For analytical grade, perform Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (95:5 gradient to 90:10).
-
Rf Value: ~0.45 in Hexane:EtOAc (9:1).
-
Characterization Strategy
To validate the identity of the synthesized ester, rely on the following spectroscopic signatures. This protocol ensures the distinction between the product and potential contaminants (e.g., unreacted benzyl alcohol).
Spectroscopic Data (Predicted)
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30–7.40 (m, 5H) | Aromatic protons (Benzyl group) |
| δ 5.11 (s, 2H) | Benzylic -CH₂- (Key Ester Peak) | |
| δ 2.45 (tt, 1H) | Methine -CH- alpha to carbonyl | |
| δ 1.90–1.40 (m, 12H) | Cycloheptane ring protons | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 176.2 | Carbonyl (C=O) |
| δ 136.1, 128.5, 128.0 | Aromatic carbons | |
| δ 65.8 | Benzylic -CH₂- | |
| δ 45.2 | Alpha-carbon (Ring) | |
| IR Spectroscopy (Neat) | 1735 cm⁻¹ | Strong C=O stretch (Ester) |
| 1160 cm⁻¹ | C-O-C stretch | |
| 2925, 2855 cm⁻¹ | C-H stretch (Cycloalkane) | |
| Mass Spectrometry | m/z 232 [M]⁺ | Molecular Ion |
| m/z 91 | Tropylium ion (Base peak, Bn+) |
Validation Logic Flow
Use this decision tree to troubleshoot purity issues during characterization.
Figure 2: Analytical decision tree for validating benzyl cycloheptanecarboxylate.
Stability & Storage
-
Hydrolysis Risk: Like most benzyl esters, this compound is susceptible to hydrolysis under strongly acidic or basic conditions. It is relatively stable in neutral aqueous buffers for short durations (24-48h).
-
Oxidation: The benzylic position is sensitive to radical oxidation over long periods.
-
Storage Protocol:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen to prevent oxidation.
-
Container: Amber glass vials with Teflon-lined caps.
-
References
-
Cycloheptanecarboxylic acid (Parent Acid) Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 15091.[Link]
-
Benzyl Cyclohexanecarboxylate (Homolog) Data. National Center for Biotechnology Information. PubChem Compound Summary for CID 89810.[Link]
-
Steglich Esterification Protocol. Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.[Link]
-
Synthesis of Nortropane Alkaloids (Application Context). Mose, R. (2011). Synthesis of novel Nortropanes as Inhibitors of Glycosidases. Aarhus University. (Referencing intermediate 103: benzyl-cycloheptanecarboxylate).[1] [Link]
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An In-depth Technical Guide to the Solubility Profile of Benzyl Cycloheptanecarboxylate in Organic Solvents
Introduction
Benzyl cycloheptanecarboxylate is an ester comprising a benzyl group attached to a cycloheptanecarboxylate moiety. As with many organic molecules, its utility in various applications, from synthetic chemistry to pharmaceutical sciences, is fundamentally linked to its solubility characteristics. Understanding how this compound behaves in different organic solvents is critical for researchers, scientists, and drug development professionals. A comprehensive solubility profile informs decisions on reaction conditions, purification methods such as crystallization, formulation strategies, and even the compound's potential bioavailability.[1] The N-benzyl structural motif, a component of our molecule of interest, is frequently utilized in drug discovery to modulate physicochemical properties.[2]
This guide provides a deep dive into the theoretical and practical aspects of the solubility of benzyl cycloheptanecarboxylate. It is designed to offer not just data, but a foundational understanding of the principles governing its solubility, methods for its experimental determination, and the application of this knowledge in a scientific context.
Molecular Structure and Predicted Physicochemical Properties
To understand the solubility of benzyl cycloheptanecarboxylate, we must first examine its molecular structure and inherent physicochemical properties. The molecule consists of a nonpolar cycloheptyl ring and a benzyl group, connected by a polar ester linkage. This combination of nonpolar and polar features dictates its interaction with various solvents.
Table 1: Predicted Physicochemical Properties of Benzyl Cycloheptanecarboxylate (based on Benzyl Cyclohexanecarboxylate)
| Property | Predicted Value | Source |
| Molecular Formula | C15H20O2 | - |
| Molecular Weight | 232.32 g/mol | - |
| XLogP3-AA | ~3.7-4.0 | [3][4] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 (the two oxygen atoms in the ester group) | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [3] |
The high XLogP3-AA value suggests that benzyl cycloheptanecarboxylate is a lipophilic, or "fat-loving," compound, with a preference for nonpolar environments over aqueous ones. The absence of hydrogen bond donors and the presence of only two acceptors limit its ability to form strong hydrogen bonds with protic solvents. The relatively small polar surface area compared to its overall size further indicates a predominantly nonpolar character.
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The age-old principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Given the large nonpolar surface area of the cycloheptyl and benzyl groups, benzyl cycloheptanecarboxylate is expected to exhibit high solubility in nonpolar solvents.[6] The primary intermolecular interactions at play would be van der Waals forces, which are present in both the solute and these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but lack O-H or N-H bonds for hydrogen bonding. Benzyl cycloheptanecarboxylate should be readily soluble in these solvents. The dipole-dipole interactions between the ester group of the solute and the polar aprotic solvent molecules, combined with the favorable van der Waals interactions of the nonpolar moieties, will facilitate dissolution.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The solubility in polar protic solvents is expected to be lower. While the ester group can act as a hydrogen bond acceptor, the large, nonpolar hydrocarbon structure of the molecule will disrupt the strong hydrogen-bonding network of solvents like water and, to a lesser extent, short-chain alcohols.[7] Benzyl alcohol, a related compound, is only moderately soluble in water but miscible with alcohols.[8][9] We can predict a similar trend for benzyl cycloheptanecarboxylate, with solubility decreasing as the polarity of the alcohol increases (e.g., higher solubility in ethanol than in water). Its estimated water solubility is very low.[4]
The logical relationship governing these predictions can be visualized as follows:
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Methodological & Application
Application Notes and Protocols for the Catalytic Esterification of Cycloheptanecarboxylic Acid with Benzyl Alcohol
Introduction: The Strategic Synthesis of Benzyl Cycloheptanecarboxylate
The esterification of cycloheptanecarboxylic acid with benzyl alcohol to form benzyl cycloheptanecarboxylate is a reaction of significant interest in the fields of fragrance chemistry, materials science, and as a versatile intermediate in pharmaceutical synthesis. The resulting ester combines the bulky, lipophilic cycloheptyl moiety with the aromatic benzyl group, imparting unique properties to the molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of benzyl cycloheptanecarboxylate via acid-catalyzed esterification, commonly known as the Fischer-Speier esterification.[1]
The Fischer esterification is a classic and widely utilized method for the synthesis of esters from carboxylic acids and alcohols.[1] It is an equilibrium-driven process, catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid.[2][3] The core principle of this reaction lies in the acid-catalyzed nucleophilic acyl substitution, where the alcohol acts as the nucleophile and the carboxylic acid as the electrophile.[2] A critical aspect of this reaction is that all steps are reversible.[2][4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by the removal of water as it is formed during the reaction.[1][2][4]
This application note will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol for its execution, and outline the necessary analytical techniques for monitoring the reaction and characterizing the final product.
Mechanistic Insights: The Fischer Esterification Pathway
The acid-catalyzed esterification of cycloheptanecarboxylic acid with benzyl alcohol proceeds through a multi-step mechanism, as illustrated below.[4][5] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cycloheptanecarboxylic acid by the acid catalyst (e.g., H₂SO₄). This initial step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]
-
Nucleophilic Attack by Benzyl Alcohol: The lone pair of electrons on the oxygen atom of benzyl alcohol then attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4][5]
-
Proton Transfer: A proton is transferred from the oxonium ion of the tetrahedral intermediate to one of the hydroxyl groups. This proton transfer is a rapid and reversible process.
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, benzyl cycloheptanecarboxylate.[4]
Figure 2: A generalized workflow for the synthesis and purification.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine cycloheptanecarboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approximately 2-3 mL per gram of carboxylic acid). The use of a slight excess of benzyl alcohol helps to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.02-0.05 eq) to the reaction mixture while stirring. The addition of the acid is exothermic and should be done slowly.
-
Apparatus Assembly: Assemble a Dean-Stark apparatus with a reflux condenser on top of the round-bottom flask. The Dean-Stark trap is essential for the azeotropic removal of water with toluene, which is a key strategy to drive the reaction to completion. [6]4. Reaction Execution: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected in the trap and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation. The boiling point of the product, benzyl cycloheptanecarboxylate, is expected to be higher than that of benzyl alcohol (205 °C) and benzyl acetate (212 °C). [7]A reasonable estimate under vacuum would be in the range of 140-160 °C at approximately 1 mmHg. Alternatively, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization of Benzyl Cycloheptanecarboxylate
Thorough characterization of the final product is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and cycloheptyl groups. The benzylic protons (CH₂) should appear as a singlet at approximately 5.1-5.3 ppm. [8][9]The aromatic protons of the phenyl group will be observed in the region of 7.2-7.4 ppm. The protons of the cycloheptyl ring will appear as a series of multiplets in the upfield region, typically between 1.2 and 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a carbonyl carbon signal around 175 ppm. The benzylic carbon will be observed at approximately 66 ppm. The aromatic carbons will appear in the 127-136 ppm region, and the cycloheptyl carbons will be found in the upfield region (25-45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the ester functional group. A strong carbonyl (C=O) stretching absorption should be present around 1735 cm⁻¹. The C-O stretching of the ester will be visible in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product. For benzyl cycloheptanecarboxylate (C₁₅H₂₀O₂), the expected molecular weight is 232.32 g/mol .
Safety and Handling Precautions
-
Cycloheptanecarboxylic Acid: This compound is corrosive and can cause skin and eye irritation. [10][11]* Benzyl Alcohol: It is harmful if swallowed or inhaled and can cause serious eye irritation. [6]* Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. [6]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The catalytic esterification of cycloheptanecarboxylic acid with benzyl alcohol is a reliable and scalable method for the synthesis of benzyl cycloheptanecarboxylate. By understanding the underlying Fischer esterification mechanism and carefully controlling the reaction conditions, particularly through the removal of water, high yields of the desired product can be achieved. The detailed protocol and characterization data provided in this application note serve as a comprehensive guide for researchers in various fields of chemical science.
References
-
Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
- Google Patents. (n.d.). US5001271A - Synthesis of benzyl mercaptan.
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OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]
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YouTube. (2022, October 22). BENZYL SYNTHESIS. #ncchem. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of carboxylic acid benzyl esters.
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National Center for Biotechnology Information. (n.d.). Benzyl cyclopentanecarboxylate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid.... Retrieved from [Link]
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Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. Retrieved from [Link]
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ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cycloheptanecarboxylic acid. PubChem. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Arkat USA. (n.d.). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]
-
NIST. (n.d.). Benzyl Benzoate. NIST WebBook. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
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West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl acetate. Retrieved from [Link]
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Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved from [Link]
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Tradeindia. (n.d.). Benzyl Benzoate Boiling Point: 323-324 A A C (Lit.). Retrieved from [Link]
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Application Note: Strategic Utilization of Benzyl Cycloheptanecarboxylate as a Pharmaceutical Intermediate
Executive Summary & Strategic Rationale
Benzyl cycloheptanecarboxylate is a critical intermediate in medicinal chemistry, serving as a lipophilic, protected scaffold for the synthesis of seven-membered ring pharmacophores. While cyclohexyl rings are ubiquitous, the cycloheptyl moiety offers unique conformational flexibility (pseudorotation) and slightly larger hydrodynamic volume, making it a valuable bioisostere for modulating metabolic stability and receptor binding affinity in targets such as NaV1.7 ion channels and CGRP receptors .
This guide details the operational protocols for synthesizing, functionalizing, and deprotecting this intermediate.[1] The benzyl ester function is selected not merely as a protecting group, but for two strategic reasons:
-
Orthogonality: It is stable to basic hydrolysis and nucleophilic attack (e.g., during alkylation steps) but cleaves cleanly via hydrogenolysis (H₂/Pd-C) under neutral conditions.
-
Purification Efficiency: The benzyl group significantly increases lipophilicity, facilitating the purification of polar amino-acid or carboxylic acid intermediates via standard normal-phase silica chromatography.
Chemical Profile & Properties[2][3][4][5][6][7][8]
| Property | Description |
| IUPAC Name | Benzyl cycloheptanecarboxylate |
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight | 232.32 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |
| Key Reactivity |
Synthetic Workflow Visualization
The following diagram illustrates the standard workflow for utilizing this intermediate in drug discovery, moving from raw materials to a functionalized Active Pharmaceutical Ingredient (API) precursor.
[9]
Experimental Protocols
Protocol A: Azeotropic Synthesis of Benzyl Cycloheptanecarboxylate
Rationale: Direct Fischer esterification using a Dean-Stark trap is preferred over acid chloride coupling for scale-up due to cost-efficiency and the avoidance of moisture-sensitive intermediates.
Reagents:
-
Cycloheptanecarboxylic acid (1.0 equiv)[2]
-
Benzyl alcohol (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv)
-
Toluene (Solvent, 10 mL/g of substrate)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add cycloheptanecarboxylic acid, benzyl alcohol, and toluene to the flask. Add pTsOH as the catalyst.
-
Reflux: Heat the mixture to reflux (bath temp ~120-130°C). Water generated by the reaction will azeotrope with toluene and collect in the trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours). Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the acid.[3]
-
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2x) to remove unreacted acid and pTsOH, followed by brine (1x).
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The excess benzyl alcohol can be removed via high-vacuum distillation or column chromatography (SiO₂, 0-5% EtOAc in Hexanes).
QC Check: ¹H NMR (CDCl₃) should show a singlet at ~5.12 ppm (2H, benzylic CH₂) and a multiplet at ~7.35 ppm (5H, aromatic).
Protocol B: -Alkylation of the Cycloheptyl Ring
Rationale: The benzyl ester protects the carboxylate while activating the
Reagents:
-
Benzyl cycloheptanecarboxylate (1.0 equiv)
-
LDA (1.1 equiv, 2.0 M in THF/Heptane)
-
Alkyl Halide (Electrophile, 1.2 equiv)
-
Anhydrous THF (Solvent)
Procedure:
-
Enolate Formation: Under an inert atmosphere (N₂/Ar), cool a solution of LDA in anhydrous THF to -78°C (dry ice/acetone bath).
-
Addition: Dropwise add a solution of benzyl cycloheptanecarboxylate in THF to the LDA over 15 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Critical Step: Maintain temperature < -70°C to avoid decomposition.
-
-
Alkylation: Add the electrophile (e.g., Methyl iodide, Benzyl bromide) dropwise.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Isolation: Extract with EtOAc, dry, and concentrate. Purify via flash chromatography.
Protocol C: Catalytic Hydrogenolysis (Deprotection)
Rationale: This method cleaves the benzyl ester under neutral conditions, yielding the free acid and toluene. It is superior to basic hydrolysis for substrates containing other ester-sensitive groups.
Reagents:
- -Functionalized Benzyl Ester (1.0 equiv)
-
Pd/C (10 wt% loading, 10 mol% Pd)
-
Hydrogen Gas (H₂, balloon or 1 atm)
-
Ethanol or Methanol (Solvent)[4]
Procedure:
-
Preparation: Dissolve the substrate in ethanol.
-
Catalyst Addition: Carefully add Pd/C catalyst. Safety Note: Pd/C is pyrophoric; add under an inert blanket (Ar/N₂) or wet with a small amount of water/toluene before adding solvent.
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at room temperature.
-
Completion: Monitor by TLC (product will be much more polar/acidic). Reaction typically completes in 2–12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.
-
Isolation: Concentrate the filtrate to obtain the pure carboxylic acid.
Mechanistic Insight: -Alkylation[12]
The following diagram details the electronic movement during the critical functionalization step, highlighting the stability of the enolate intermediate afforded by the benzyl ester.
[9]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Esterification) | Incomplete water removal | Ensure Dean-Stark trap is functioning; add fresh toluene; check reflux temp. |
| Claisen Condensation | Temperature too high during enolate formation | Ensure internal temp is < -70°C during LDA addition. Add ester to base, not base to ester. |
| Incomplete Hydrogenolysis | Catalyst poisoning | Check for sulfur or amine impurities in the substrate. Increase catalyst loading or H₂ pressure (50 psi). |
| Product Racemization | Over-basic conditions | During alkylation, ensure strict stoichiometry of base. Avoid warming enolate above 0°C before quench. |
References
- Greene's Protective Groups in Organic Synthesis. (Standard reference for Benzyl ester stability and cleavage conditions). Wiley.
-
Organic Chemistry Portal. "Synthesis of Benzyl Esters" and "Hydrogenolysis". Available at: [Link]
-
National Institutes of Health (PubMed). "Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7" (Analogous cycloalkane chemistry). Available at: [Link]
- Organic Syntheses.
Disclaimer: This protocol involves the use of hazardous chemicals (LDA, Toluene, Pd/C). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: Transesterification of Benzyl Cycloheptanecarboxylate
[1]
Introduction & Strategic Context
Benzyl cycloheptanecarboxylate presents a specific challenge in organic synthesis: it combines a sterically demanding, conformationally mobile 7-membered ring with a high-molecular-weight leaving group (benzyl alcohol, BP 205°C).[1] While hydrolysis followed by Fischer esterification is a common route, it is chemically inefficient (two steps) and generates stoichiometric waste.[1]
Direct transesterification is the preferred route for pharmaceutical intermediates to alter ester alkyl chains (e.g., converting to a methyl/ethyl ester for analysis or further derivatization) or to introduce complex alkoxy groups.[1]
This guide details three validated protocols to achieve this transformation, selected based on scale , substrate sensitivity , and available equipment .
The Core Challenge: Equilibrium & Purification
The reaction is governed by the equilibrium constant (
Unlike simple methyl esters where the leaving group (methanol) is volatile, the leaving group here (benzyl alcohol) has a high boiling point.[1] Success depends not just on the catalyst, but on the efficient removal of benzyl alcohol or the use of overwhelming nucleophilic excess. [1]
Method A: Titanium(IV)-Mediated Transesterification (The "Gold Standard")
Best For: Scalable synthesis, hindered substrates, water-sensitive substrates.[1] Mechanism: Lewis-acid activation with dual coordination.[1]
Titanium(IV) isopropoxide (
Reagents & Equipment[1][2][3][4][5]
-
Substrate: Benzyl cycloheptanecarboxylate (1.0 equiv)[1]
-
Nucleophile/Solvent: Target Alcohol (e.g., Methanol, Ethanol, Isopropanol) - Must be anhydrous.[1]
-
Catalyst: Titanium(IV) isopropoxide (5–20 mol%).[1]
-
Equipment: Flame-dried round-bottom flask, reflux condenser, inert gas (Ar/N2) line.[1]
Protocol
-
Setup: Charge the reaction vessel with Benzyl cycloheptanecarboxylate under an inert atmosphere.
-
Solvent Addition: Add the target alcohol (anhydrous) in large excess (typically 10–20 equivalents or as solvent).[1]
-
Catalyst Injection: Add
(10 mol%) via syringe.[1] Note: The solution may turn slightly yellow.[1] -
Reaction: Heat to reflux.[1]
-
Reaction Time: 4–12 hours.[1] Monitor by TLC (See Section 5).
-
-
Quench: Cool to room temperature. Add 1N HCl or 5% aqueous citric acid to hydrolyze the titanium complex.[1] A white precipitate (
) will form.[1] -
Workup: Dilute with diethyl ether or EtOAc. Filter through a Celite pad to remove titanium salts.[1] Wash the filtrate with brine, dry over
, and concentrate.
Mechanistic Visualization (DOT)
The following diagram illustrates the dual-activation mechanism that makes Titanium superior for hindered esters.
Figure 1: Mechanism of Ti(IV)-mediated transesterification showing carbonyl activation and intramolecular delivery of the nucleophile.
Method B: Base-Catalyzed Transesterification (The "Rapid Lab" Method)
Best For: Simple alkyl esters (Methyl/Ethyl), robust substrates, quick small-scale runs.[1] Risk: Saponification if water is present.[1]
Protocol
-
Dissolution: Dissolve Benzyl cycloheptanecarboxylate (1.0 equiv) in the target alcohol (e.g., anhydrous Methanol, 10 equiv).[1]
-
Catalyst: Add Potassium Carbonate (
, 0.5–1.0 equiv) or Sodium Methoxide (0.1 equiv).[1] -
Temperature: Stir at 50°C or Reflux.
-
Duration: Typically 1–3 hours.
-
Workup: Evaporate excess alcohol. Resuspend residue in EtOAc/Water.[1] Extract, dry, and concentrate.[1]
Critical Constraint: This method fails if the target alcohol is sterically hindered (e.g., t-Butanol) or acidic (e.g., Phenol).[1]
Method C: Enzymatic Transesterification (Green/Selectivity)[1]
Best For: Enantioselective requirements (if the ring is substituted), mild conditions, avoiding metal contamination.[1] Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[1]
Protocol
-
Solvent System: Use the target alcohol as solvent (if liquid) or a co-solvent like hexane/toluene.[1]
-
Loading: Add substrate and Novozym 435 (20–50% w/w relative to substrate).[1]
-
Conditions: Incubate at 40–60°C with orbital shaking (200 rpm).
-
Equilibrium Shift: Add molecular sieves to scavenge trace water (preventing hydrolysis).
-
Workup: Filter off the immobilized enzyme (reusable). Concentrate filtrate.[1]
Process Control & Purification (The Critical Phase)[1]
The separation of the product from the byproduct (Benzyl Alcohol) is the most common failure point.[1]
In-Process Control (IPC)
Do not rely solely on UV visualization (both substrate and byproduct are UV active).[1] Use stains sensitive to esters/alcohols.[1]
-
TLC Mobile Phase: 10% EtOAc in Hexanes.[1]
-
Stain: PMA (Phosphomolybdic Acid) or Ceric Ammonium Molybdate (CAM).[1] Benzyl alcohol stains intensely; the ester may be fainter.[1]
Purification Strategy Matrix
| Method | Applicability | Procedure |
| Flash Chromatography | Standard | Elute with Hexane:EtOAc gradient (0% |
| High-Vac Distillation | Scale >10g | Benzyl alcohol BP is ~93°C at 10 mmHg.[1] If product BP > 150°C/10mmHg, distill off BnOH first.[1] |
| Chemical Wash | Quick/Dirty | Benzyl alcohol is slightly water-soluble (4g/100mL).[1] Wash organic layer 5x with water to deplete BnOH (yield loss possible).[1] |
| Acetylation (Trick) | High Purity | If separation is difficult, treat crude mix with |
Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific constraints.
Figure 2: Decision matrix for selecting the optimal transesterification protocol.
References
-
Seebach, D., et al. (1982).[1] "Titanate-Mediated Transesterifications with Functionalized Acids." Synthesis. Link[1]
-
Otera, J. (1993).[1] "Transesterification."[1][2][3][4][5][6][7][8][9] Chemical Reviews, 93(4), 1449–1470.[1] Link[1]
-
Krasustsky, A. P. (2006).[1] "Titanium(IV) Isopropoxide."[1][10][3][8][11] Encyclopedia of Reagents for Organic Synthesis. Link[1]
-
Anderson, E. M., et al. (1998).[1] "Candida antarctica Lipase B: A Versatile Biocatalyst."[1] Biocatalysis and Biotransformation. Link[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enzymatic transesterification of microalgal oil from Chlorella vulgaris ESP-31 for biodiesel synthesis using immobilized Burkholderia lipase [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic transesterification for biodiesel production: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. US4898969A - Transesterification of alkoxyesters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Reaction mechanisms involving benzyl cycloheptanecarboxylate nucleophilic attack
Application Note & Protocol Guide
Introduction: The Significance of the Cycloheptane Scaffold
The seven-membered carbocycle, cycloheptane, represents a fascinating and functionally significant scaffold in medicinal chemistry and drug development.[1] Unlike their more common five- and six-membered counterparts, cycloheptane derivatives offer a unique three-dimensional arrangement of substituents, providing a versatile platform for designing novel therapeutic agents.[1] Benzyl cycloheptanecarboxylate serves as a key intermediate in the synthesis of these complex molecules.[2] Its derivatives are explored for a range of biological activities, including anti-ulcer and anti-inflammatory effects.[3]
This guide provides an in-depth analysis of the core reaction mechanisms involving nucleophilic attack at the carbonyl carbon of benzyl cycloheptanecarboxylate. We will dissect the causality behind experimental choices for three primary transformations: hydrolysis (saponification), aminolysis, and organometallic addition. Each section includes field-proven, step-by-step protocols designed for reproducibility and validation.
Core Mechanistic Principle: Nucleophilic Acyl Substitution
The reactions discussed herein are fundamentally governed by the nucleophilic acyl substitution mechanism. The ester carbonyl group, while less reactive than that of an acid chloride, is sufficiently electrophilic to be attacked by strong nucleophiles.[4] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group.
The choice of benzyl ester is strategic. The resulting leaving group, the benzyloxide anion, is stabilized by resonance through the phenyl ring, making it a better leaving group than a simple alkoxide. This facilitates the substitution reaction. The cycloheptyl group, due to its size and conformational flexibility, can introduce steric considerations that may influence reaction rates compared to smaller cycloalkanes.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Mechanism & Protocol: Base-Mediated Hydrolysis (Saponification)
Saponification is the hydrolysis of an ester using a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield a carboxylate salt.[5] Subsequent acidification protonates the carboxylate to furnish the final carboxylic acid. This method is robust and high-yielding. The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the strong base drives the equilibrium toward the products.[4]
Protocol 3.1: Synthesis of Cycloheptanecarboxylic Acid
Objective: To hydrolyze benzyl cycloheptanecarboxylate to cycloheptanecarboxylic acid.
Materials:
-
Benzyl cycloheptanecarboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH, 2.5 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 3M
-
Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve benzyl cycloheptanecarboxylate (e.g., 5.0 g, 21.5 mmol) in ethanol (30 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (2.15 g, 53.8 mmol) in deionized water (15 mL) and add this solution to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous solution to a 250 mL beaker and cool in an ice bath. Slowly add 3M HCl with stirring until the pH is ~1-2. A white precipitate (the carboxylic acid) should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification & Validation: Recrystallize the crude solid from a suitable solvent (e.g., hexanes) to obtain pure cycloheptanecarboxylic acid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Parameter | Condition | Rationale |
| Base | NaOH (2.5 eq) | A strong nucleophile (OH⁻) and ensures complete deprotonation of the acid product, driving the reaction. |
| Solvent | EtOH/H₂O | Co-solvent system to ensure solubility of both the organic ester and the inorganic base. |
| Temperature | Reflux | Provides sufficient thermal energy to overcome the activation energy barrier for the reaction. |
| Workup | Acidification (HCl) | Protonates the sodium cycloheptanecarboxylate salt to yield the neutral carboxylic acid.[6] |
Mechanism & Protocol: Aminolysis for Amide Synthesis
Aminolysis is the reaction of an ester with an amine to form an amide. This reaction is generally slower than base-catalyzed hydrolysis and often requires heating.[7] The nucleophilicity of the amine is the primary driver of this transformation. Primary and secondary amines are suitable for this reaction. The process is fundamental in peptide synthesis and the creation of various pharmaceuticals.
Caption: Workflow for the Synthesis and Purification of an Amide.
Protocol 4.1: Synthesis of N-Butylcycloheptanecarboxamide
Objective: To synthesize an amide via nucleophilic attack of an amine on benzyl cycloheptanecarboxylate.
Materials:
-
Benzyl cycloheptanecarboxylate (1.0 eq)
-
n-Butylamine (1.2 eq)
-
Toluene
-
Ethyl Acetate (EtOAc)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add benzyl cycloheptanecarboxylate (2.0 g, 8.6 mmol), toluene (20 mL), and n-butylamine (0.75 g, 10.3 mmol).
-
Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Cooling & Dilution: Once the starting ester is consumed, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Aqueous Workup: Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove excess amine, saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-butylcycloheptanecarboxamide.
-
Validation: Confirm the structure and purity of the product by spectroscopic methods.
Mechanism & Protocol: Grignard Reagent Addition
The reaction of esters with organometallic nucleophiles, such as Grignard reagents, is distinct from hydrolysis or aminolysis.[8] The Grignard reagent is a powerful nucleophile and a strong base. It attacks the carbonyl carbon twice. The first attack generates a tetrahedral intermediate which collapses to form a ketone. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup.[6]
Causality: It is not possible to stop the reaction at the ketone stage because the ketone intermediate is significantly more electrophilic than the starting ester, ensuring a rapid second addition.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. orgosolver.com [orgosolver.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Note: A Systematic Approach to Solvent Selection for the Extraction of Benzyl Cycloheptanecarboxylate
Introduction: The Critical Role of Solvent Selection
The purification of active pharmaceutical ingredients (APIs), specialty chemicals, and research compounds relies heavily on robust and efficient extraction processes. A cornerstone of any successful liquid-liquid extraction (LLE) is the judicious selection of an appropriate solvent.[1][2] An optimal solvent not only maximizes the recovery of the target compound but also minimizes the co-extraction of impurities, reduces processing time, and ensures operational safety.[3] This guide provides a comprehensive framework for selecting and validating a solvent for the extraction of Benzyl Cycloheptanecarboxylate, a compound for which detailed physicochemical data may not be readily available. By combining theoretical principles with a systematic experimental protocol, researchers can confidently identify a solvent system tailored to their specific process needs.
Theoretical Framework: Predicting Solubility Behavior
A successful extraction is governed by the principle of "like dissolves like," where the solute partitions preferentially into the solvent phase with similar polarity.[4] Understanding the molecular characteristics of both the target compound and the potential solvents is the first step in a rational selection process.[3][5]
Analyte Profile: Benzyl Cycloheptanecarboxylate
While specific experimental data for Benzyl Cycloheptanecarboxylate is limited, we can infer its likely properties by examining its constituent functional groups:
-
Ester Group (-COO-): This group introduces polarity and potential for dipole-dipole interactions.[6]
-
Benzyl Group (C₆H₅CH₂-): The aromatic ring is largely non-polar but capable of π-π stacking interactions.
-
Cycloheptane Ring (C₇H₁₄): This large cycloalkane moiety is non-polar and hydrophobic, contributing significantly to the molecule's overall lipophilicity.[7][8]
Advanced Solvent Selection: Hansen Solubility Parameters (HSP)
For a more nuanced prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[10] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values (a small "HSP distance") are likely to be miscible.[11][12] While experimentally determining the HSP of a new compound is beyond the scope of this note, this concept underpins the rationale for testing a diverse range of solvents to probe these different interaction potentials.[10][13]
Candidate Solvent Survey
The ideal extraction solvent should possess several key attributes: high affinity for the target compound, immiscibility with the initial sample matrix (typically aqueous), a boiling point that facilitates easy removal without degrading the product, and a favorable safety and environmental profile.[3][14] The following table summarizes properties of common solvents suitable for extracting moderately polar to non-polar compounds.
Table 1: Properties of Common Organic Solvents for Extraction
| Solvent | Chemical Formula | Polarity Index (P')[15] | Boiling Point (°C) | Density (g/mL) | Key Safety Considerations[16] |
|---|---|---|---|---|---|
| n-Hexane | CH₃(CH₂)₄CH₃ | 0.1 | 69 | 0.655 | Flammable, neurotoxin. |
| Toluene | C₆H₅CH₃ | 2.4 | 111 | 0.867 | Flammable, toxic, reproductive hazard. |
| Dichloromethane | CH₂Cl₂ | 3.1 | 40 | 1.33 | Volatile, suspected carcinogen. |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 35 | 0.713 | Extremely flammable, forms explosive peroxides. |
| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | 77 | 0.894 | Flammable, irritant.[3] |
| Methyl t-Butyl Ether (MTBE) | C₅H₁₂O | 2.5 | 55 | 0.741 | Flammable, groundwater contaminant. |
Note: Data compiled from various sources.[15][17] Polarity Index (P') is a measure of relative polarity.
Experimental Design: A Systematic Solvent Screening Protocol
Given the absence of established data, an empirical screening process is the most reliable method for identifying the optimal solvent. This protocol is designed to be a self-validating system, where analytical results directly inform the final selection.
Workflow for Solvent Selection
The following diagram outlines the logical flow from initial assessment to final solvent choice.
Caption: Workflow for systematic solvent selection.
Protocol: Small-Scale Solvent Screening
Objective: To empirically compare the extraction efficiency and purity profile of at least three candidate solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane) for Benzyl Cycloheptanecarboxylate.
Materials:
-
Crude reaction mixture containing Benzyl Cycloheptanecarboxylate.
-
Candidate solvents (e.g., n-Hexane, Ethyl Acetate, Dichloromethane).
-
Deionized water.
-
Saturated sodium chloride solution (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Small vials or test tubes (e.g., 4 mL).
-
Pipettes.
-
Vortex mixer.
-
Centrifuge (optional, aids phase separation).
-
Analytical equipment (TLC plate, GC-MS, or HPLC).
Methodology:
-
Sample Preparation: Prepare a stock solution of the crude product in a water-miscible solvent (if necessary) or use the aqueous work-up solution directly.
-
Aliquot: In separate labeled vials, place 1 mL of the aqueous crude product solution.
-
Extraction: To each vial, add 1 mL of a different candidate solvent (Hexane to vial 1, Ethyl Acetate to vial 2, etc.).
-
Mixing: Cap the vials tightly and vortex for 30-60 seconds to ensure thorough mixing. Periodically and carefully vent the vials to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. Centrifugation for 1-2 minutes can accelerate this process and create a sharper interface.
-
Sample Collection: Carefully pipette a sample from the top organic layer of each vial for analysis.
-
Analysis: Spot each organic sample onto a single TLC plate for a side-by-side comparison. Alternatively, analyze each sample by GC or HPLC to quantify the recovery of Benzyl Cycloheptanecarboxylate and identify co-extracted impurities.[18][19]
-
Data Evaluation:
-
TLC: Compare the intensity of the product spot and the presence of impurity spots for each solvent.
-
GC/HPLC: Compare the peak area of the product to determine relative recovery. Examine the chromatogram for impurity peaks to assess selectivity.
-
Protocol: Standard Liquid-Liquid Extraction (LLE)
Once the optimal solvent is selected from the screening, this protocol can be used for preparative-scale extraction.
Caption: Standard liquid-liquid extraction workflow.
Methodology:
-
Setup: Secure a separatory funnel in a ring stand. Ensure the stopcock is closed.[20]
-
Loading: Pour the aqueous solution containing the product into the separatory funnel. Add the selected extraction solvent. Do not fill the funnel more than two-thirds full.
-
Mixing & Venting: Stopper the funnel. Invert it gently and immediately open the stopcock to vent any pressure. Close the stopcock and shake for 30-60 seconds with periodic venting.[20]
-
Separation: Place the funnel back in the ring stand and remove the stopper. Allow the two immiscible layers to fully separate.
-
Draining: Open the stopcock and carefully drain the bottom layer into a flask. The denser layer, which is typically the aqueous phase (unless using a halogenated solvent like dichloromethane), will be at the bottom.[20]
-
Collection: Collect the desired organic layer. It is best practice to keep both layers until the product is successfully isolated.
-
Re-extraction (Optional but Recommended): To maximize yield, the aqueous layer can be returned to the separatory funnel and extracted again with a fresh portion of the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine. This helps to remove residual water and some water-soluble impurities.
-
Drying: Transfer the organic layer to a flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl until the agent no longer clumps.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Benzyl Cycloheptanecarboxylate.
Conclusion
The selection of an extraction solvent is a multi-faceted decision that balances solubility, selectivity, safety, and scalability.[3] For a compound like Benzyl Cycloheptanecarboxylate, where literature data is sparse, a predictive analysis based on molecular structure followed by a systematic, small-scale experimental screening is the most robust and efficient path to success. This approach minimizes wasted resources and provides a scientifically validated basis for process development and scale-up, ensuring high-purity recovery of the target molecule.
References
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-
Wikipedia. (2024). Benzyl alcohol. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2021). Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility. Retrieved February 4, 2026, from [Link]
-
Sciencemadness Wiki. (2023). Benzyl alcohol. Retrieved February 4, 2026, from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved February 4, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 4, 2026, from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved February 4, 2026, from [Link]
-
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved February 4, 2026, from [Link]
-
EPA. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes. Retrieved February 4, 2026, from [Link]
-
IntechOpen. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved February 4, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Extraction solvent stock solution. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US4082788A - Esterification and extraction process.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved February 4, 2026, from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). Benzyl cyclopentanecarboxylate. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. Retrieved February 4, 2026, from [Link]
-
Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved February 4, 2026, from [Link]
-
PMC. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Retrieved February 4, 2026, from [Link]
-
The Good Scents Company. (n.d.). benzyl cyclohexane carboxylate. Retrieved February 4, 2026, from [Link]
-
W.W. Norton. (n.d.). 2.13 Physical Properties of Alkanes and Cycloalkanes. Retrieved February 4, 2026, from [Link]
-
University of St Andrews. (2024). Solvents | Health & Safety. Retrieved February 4, 2026, from [Link]
-
Samex Environmental. (2025). What To Do With Solvents Used For Extraction. Retrieved February 4, 2026, from [Link]
-
MDPI. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved February 4, 2026, from [Link]
-
NCERT. (n.d.). Hydrocarbons. Retrieved February 4, 2026, from [Link]
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Economy Process Solutions. (n.d.). Liquid-Liquid Extractors: Principles, Design, and Applications. Retrieved February 4, 2026, from [Link]
-
SCAT Europe. (n.d.). Solvents: Basics & Hazards | Laboratory Safety. Retrieved February 4, 2026, from [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved February 4, 2026, from [Link]
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Kinam Park. (n.d.). Hansen Solubility Parameters. Retrieved February 4, 2026, from [Link]
-
HSE. (2025). Construction hazardous substances: Solvents. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). Phenylmethyl cyclohexanecarboxylate. Retrieved February 4, 2026, from [Link]
-
University of Calgary. (n.d.). Ch 2: Cycloalkanes. Retrieved February 4, 2026, from [Link]
-
University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. Retrieved February 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Retrieved February 4, 2026, from [Link]
-
Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved February 4, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Organic Solvents Standard. Retrieved February 4, 2026, from [Link]
-
PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved February 4, 2026, from [Link]
-
Shodex. (n.d.). Polarities of Solvents. Retrieved February 4, 2026, from [Link]
-
The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved February 4, 2026, from [Link]
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- 1. organomation.com [organomation.com]
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- 3. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 4. ncert.nic.in [ncert.nic.in]
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- 20. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
Application Notes and Protocols for the Functionalization of the Cycloheptane Ring in Benzyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Cycloheptane Scaffold in Modern Chemistry
The cycloheptane ring, a seven-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its inherent three-dimensionality and conformational flexibility allow for the precise spatial arrangement of substituents, making it an attractive template for the design of novel therapeutic agents and functional materials. The functionalization of the cycloheptane ring is crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of molecules containing this motif. This guide provides a comprehensive overview of the strategies and protocols for the functionalization of the cycloheptane ring, with a specific focus on its incorporation within a benzyl ester framework. The benzyl ester group is a common protecting group for carboxylic acids and can also influence the reactivity and selectivity of synthetic transformations.
Navigating the Challenges of Cycloheptane Functionalization
The chemical inertness of C(sp³)–H bonds in cycloalkanes presents a significant hurdle for their selective functionalization. Traditional methods often require harsh reaction conditions and lack regioselectivity, leading to a mixture of products. However, the advent of modern synthetic methodologies, particularly transition metal-catalyzed C–H activation, has revolutionized the field, enabling the direct and site-selective introduction of functional groups into the cycloheptane core.
Strategic Approaches to Cycloheptane Functionalization in Benzyl Esters
The presence of a benzyl ester group in a cycloheptane-containing molecule offers both opportunities and challenges for functionalization. The ester moiety can potentially act as a directing group, guiding the catalyst to a specific C–H bond. Conversely, the reaction conditions must be carefully chosen to avoid cleavage of the ester.
Palladium-Catalyzed C–H Activation: A Powerful Tool for Arylation
Palladium catalysis has become a cornerstone of C–H functionalization chemistry. In the context of cycloheptane benzyl esters, a particularly effective strategy involves the use of a directing group to achieve high regioselectivity. While the benzyl ester itself may not be a strong directing group, the corresponding carboxylic acid can be used in a two-step sequence:
-
Directed C–H Arylation of Cycloheptanecarboxylic Acid: The carboxylic acid group can act as an effective directing group for the palladium-catalyzed arylation of the cycloheptane ring, particularly at the γ-position through a transannular C-H activation pathway.
-
Benzylation of the Functionalized Carboxylic Acid: The resulting arylated cycloheptanecarboxylic acid can then be converted to the corresponding benzyl ester using standard esterification methods.
Conceptual Workflow for Palladium-Catalyzed Arylation
Caption: Workflow for the two-step synthesis of functionalized cycloheptane benzyl esters.
Protocol: Palladium-Catalyzed γ-C–H Arylation of Cycloheptanecarboxylic Acid
This protocol is adapted from methodologies developed for the transannular C–H arylation of cycloalkane carboxylic acids.
Materials:
-
Cycloheptanecarboxylic acid
-
Aryl iodide
-
Pd(OAc)₂
-
Ligand (e.g., quinuclidine-pyridone ligand)
-
Ag₂CO₃
-
K₂CO₃
-
Solvent (e.g., 1,2-dichloroethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add cycloheptanecarboxylic acid (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (0.1 equiv), ligand (0.2 equiv), Ag₂CO₃ (1.5 equiv), and K₂CO₃ (1.5 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired γ-arylated cycloheptanecarboxylic acid.
Protocol: Benzylation of γ-Arylated Cycloheptanecarboxylic Acid
Materials:
-
γ-Arylated cycloheptanecarboxylic acid
-
Benzyl bromide
-
K₂CO₃
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the γ-arylated cycloheptanecarboxylic acid (1.0 equiv) in DMF.
-
Add K₂CO₃ (2.0 equiv) and benzyl bromide (1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final benzyl ester.
Quantitative Data: Comparison of Ligands for γ-C–H Arylation
| Ligand | Yield (%) | Reference |
| Quinuclidine-pyridone (L1) | 75 | |
| Sulfonamide-pyridone (L3) | 68 | |
| Simple Pyridine | <10 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Photocatalytic Functionalization: A Mild Approach
Photocatalysis has emerged as a powerful and mild method for C–H functionalization. This approach utilizes light to generate reactive radical intermediates that can participate in a variety of transformations. For cycloheptane benzyl esters, photocatalytic methods could potentially be used for:
-
Halogenation: Introduction of a halogen atom onto the cycloheptane ring.
-
Alkylation/Arylation: Formation of new C-C bonds.
-
Oxidation: Introduction of hydroxyl or carbonyl groups.
Conceptual Pathway for Photocatalytic C–H Functionalization
Caption: Generalized mechanism for photocatalytic C–H functionalization.
Enzymatic Hydroxylation: The Biocatalytic Approach
Enzymatic catalysis offers unparalleled selectivity for C–H functionalization. Cytochrome P450 monooxygenases and other hydroxylating enzymes can introduce hydroxyl groups into unactivated C–H bonds with high regio- and stereoselectivity. While specific examples for cycloheptane benzyl esters are not abundant in the literature, the general principles of enzymatic hydroxylation of cycloalkanes suggest that this is a promising avenue for future research.
Conclusion and Future Outlook
The functionalization of the cycloheptane ring in benzyl esters is a rapidly evolving field with significant implications for drug discovery and materials science. While palladium-catalyzed C–H activation, particularly through a two-step sequence involving a carboxylic acid directing group, is a well-established and powerful strategy, emerging methods in photocatalysis and biocatalysis offer exciting opportunities for the development of milder and more selective transformations. Future research will likely focus on the development of methods for the direct functionalization of cycloheptane benzyl esters, exploring the potential of the ester group as a directing element and expanding the scope of accessible functional groups.
References
-
Applications of C−H Functionalization Logic to Cyclobutane Synthesis - ORKG Ask. (URL: [Link])
-
Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis - MDPI. (URL: [Link])
-
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. (URL: [Link])
-
Benzyl Esters - Organic Chemistry Portal. (URL: [Link])
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - BJOC. (URL: [Link])
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. (URL: [Link])
-
Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed - NIH. (URL: [Link])
-
Ring‐Opening Polymerization of a Benzyl‐Protected Cyclic Ester towards Functional Aliphatic Polyester | Request PDF - ResearchGate. (URL: [Link])
-
Transannular C–H functionalization of cycloalkane carboxylic acids - IDEAS/RePEc. (URL: [Link])
-
Synthesis of tricyclic and tetracyclic benzocycloheptane derivatives linked morpholine moiety as CDK2 inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Enzymatic Hydroxylations of sp3-Carbons | ACS Catalysis - ACS Publications. (URL: [Link])
-
Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes - PMC - PubMed Central. (URL: [Link])
-
Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC - NIH. (URL: [Link])
-
Selected synthetic strategies to cyclophanes - Beilstein Journals. (URL: [Link])
-
Photocatalytic cyclohexane oxidation and epoxidation using hedgehog particles - PubMed. (URL: [Link])
-
Late-Stage Functionalization of Peptides and Cyclopeptides Using Organozinc Reagents. (URL: [Link])
-
Late stage C–H functionalization via chalcogen and pnictogen salts - RSC Publishing. (URL: [Link])
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - arkat usa. (URL: [Link])
-
H functionalisation using a removable/modifiable or a traceless directing group strategy. (URL: [Link])
-
Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase - PMC - NIH. (URL: [Link])
-
Photocatalytic Oxidation of Cyclohexane in a Biphasic System Using Rapidly Synthesized Polymeric Carbon Nitride Films - Scilight Press. (URL: [Link])
-
The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC. (URL: [Link])
-
Photocatalytic regioselective C–H bond functionalizations in arenes - EPub Bayreuth. (URL: [Link])
-
Preparation and Hydrolysis of Benzyl Esters. - Scite.ai. (URL: [Link])
Troubleshooting & Optimization
Minimizing side reactions during benzyl cycloheptanecarboxylate formation
Welcome to the Advanced Synthesis Technical Support Center.
Ticket Subject: Optimization of Benzyl Cycloheptanecarboxylate Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Synthesizing benzyl cycloheptanecarboxylate presents a unique intersection of steric challenges and functional group sensitivity.[1] While the cycloheptane ring is chemically stable, its conformational flexibility (pseudorotation) and moderate steric bulk can retard nucleophilic attack at the carbonyl carbon. Simultaneously, the benzyl moiety is susceptible to hydrogenolysis and acid-catalyzed polymerization (Friedel-Crafts type) if conditions are too harsh.
This guide prioritizes purity over crude yield . We will focus on two primary pathways: Steglich Esterification (for mild, neutral conditions) and Acid Chloride Activation (for scale-up), addressing the specific side reactions that plague these routes.
Module 1: Method Selection & Strategy
Before beginning, select your pathway based on your available reagents and scale.
Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and sensitivity.
Module 2: The Steglich Esterification (DCC/DMAP)
Best for: Small scale (<5g), acid-sensitive substrates, high-value starting materials.
The Core Problem: N-Acylurea Formation
In the Steglich reaction, the "deadly" side reaction is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea. This is irreversible.
Why it happens here: The cycloheptyl ring provides enough steric hindrance to slow down the attack of benzyl alcohol. If the alcohol attacks too slowly, the intermediate rearranges.
Figure 2: The kinetic competition between productive esterification and N-acylurea rearrangement.
Troubleshooting FAQ: Steglich Route
Q: My crude NMR shows a large impurity with a triplet at ~8.0 ppm and cyclohexyl protons. What is it? A: This is likely the N-acylurea .
-
Cause: Insufficient DMAP or adding reagents in the wrong order. The 1,3-rearrangement is intramolecular and fast if the alcohol is sterically impeded.
-
Fix: You must use DMAP as a nucleophilic catalyst, not just a base. Increase DMAP loading to 5–10 mol% .
-
Protocol Adjustment: Pre-mix the carboxylic acid, Benzyl alcohol, and DMAP in DCM before adding DCC at 0°C. This ensures the alcohol is ready to trap the active ester immediately.
Q: I have a persistent white solid that won't filter off. A: This is Dicyclohexylurea (DCU) . It is notoriously difficult to remove completely by filtration as it is slightly soluble in DCM.
-
Fix: Switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and can be removed via a simple acidic aqueous wash (0.5M HCl), leaving your organic layer clean.
Module 3: The Acid Chloride Route
Best for: Scale-up (>10g), robust substrates.
The Core Problem: Elimination and Benzyl Polymerization
Activating cycloheptanecarboxylic acid with thionyl chloride or oxalyl chloride creates a highly reactive species.
Why it happens here:
-
Elimination: If the reaction mixture overheats, the alpha-proton on the cycloheptane ring can be abstracted, leading to elimination and the formation of cyclohept-1-ene-carbonyl derivatives.
-
Benzyl Instability: Benzyl alcohol can polymerize or undergo Friedel-Crafts alkylation in the presence of strong Lewis acids or generated HCl.
Troubleshooting FAQ: Acid Chloride Route
Q: My product is dark/black, and yield is low. A: You likely polymerized the benzyl alcohol.
-
Cause: The reaction generated HCl, which protonated the benzyl alcohol, creating a benzyl cation that polymerized.
-
Fix: You must use a proton scavenger . Add Triethylamine (TEA) or Pyridine (1.2 equivalents) to the benzyl alcohol solution before adding the acid chloride.
-
Temperature Control: Perform the addition at 0°C . Do not heat the reaction to reflux unless absolutely necessary.
Q: I see an alkene peak in the NMR. A: Elimination has occurred.
-
Cause: Using a base that is too strong or sterically hindered (like LDA or t-BuOK) or overheating.
-
Fix: Stick to mild bases like Pyridine or TEA. Ensure the acid chloride is added dropwise to the alcohol/base mixture to control the exotherm.
Module 4: Purification & Stability
Q: How do I remove excess Benzyl Alcohol? A: Benzyl alcohol has a high boiling point (~205°C) and is difficult to rotovap off without "cooking" your ester.
-
Strategy 1 (Stoichiometry): Use the acid in slight excess (1.1 equiv) and the alcohol as the limiting reagent. The unreacted acid is easily removed with a saturated NaHCO₃ wash.
-
Strategy 2 (Chromatography): If you must use excess alcohol, use a gradient flash column. Benzyl alcohol is much more polar than the ester. Start with 100% Hexanes and slowly ramp to 5% EtOAc/Hexanes.
Q: Is the product stable on silica? A: Generally, yes. However, benzyl esters can be sensitive.
-
Tip: Add 1% Triethylamine to your eluent solvent system to neutralize the silica gel acidity, preventing hydrolysis or transesterification on the column.
Summary of Side Reactions
| Side Reaction | Diagnostic Signal (NMR/TLC) | Root Cause | Prevention Strategy |
| N-Acylurea | New amide NH signals; mass shift | Slow alcohol attack (Steglich) | Increase DMAP to 10 mol%; switch to EDC. |
| Hydrolysis | Broad -OH peak; loss of benzyl group | Wet solvents; atmospheric moisture | Use anhydrous DCM; dry glassware; use Ar/N2 atmosphere. |
| Elimination | Alkene protons (5.5-6.0 ppm) | Overheating; Base too strong | Keep T < 0°C during addition; use mild bases (Pyridine). |
| Transesterification | Methyl/Ethyl ester peaks | Methanol/Ethanol in workup | Avoid alcohols in quenching/workup; use water/brine only. |
References
-
Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]
-
Green, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Benzyl Esters section for stability data).
-
Organic Chemistry Portal. (n.d.).[2] Steglich Esterification Mechanism and Troubleshooting.
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. (Discusses rate enhancements for sterically hindered esters).
Sources
Optimizing reflux conditions for benzyl cycloheptanecarboxylate production
This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of benzyl cycloheptanecarboxylate . It is designed to move beyond basic textbook procedures, addressing the specific thermodynamic and kinetic challenges of esterifying a sterically hindered cyclic acid with a high-boiling alcohol.
Ticket Subject: Optimization of Reflux & Azeotropic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active
Module 1: The Core Protocol (SOP)
Before troubleshooting, ensure your baseline protocol aligns with the thermodynamic requirements of this specific transformation. Simple reflux is insufficient; azeotropic water removal is mandatory to drive the equilibrium to completion.
Optimized Reaction Setup
| Parameter | Recommended Specification | Technical Rationale |
| Stoichiometry | 1.0 : 1.1 (Acid : Alcohol) | Benzyl alcohol is difficult to remove (bp ~205°C).[1] Use a slight excess of alcohol to ensure full acid consumption, then remove excess alcohol via chromatography or high-vac distillation. Alternative: Use excess acid if you lack high-vac capabilities, as unreacted acid is easily removed via alkaline wash. |
| Solvent | Toluene (bp 110°C) | Forms an efficient azeotrope with water (80:20). Benzene is toxic; Xylenes (bp ~140°C) may cause thermal degradation of benzyl alcohol. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Preferred over |
| Apparatus | Dean-Stark Trap | Essential. The reaction is equilibrium-limited ( |
| Reflux Time | 12–16 Hours | Cycloheptanecarboxylic acid is sterically hindered (secondary carbon at the reaction site). Kinetics are slower than linear aliphatic acids. |
Module 2: Troubleshooting & FAQs
Q1: The reaction has stalled at ~60% conversion. Extending reflux time isn't helping.[2] Why?
Diagnosis: This is a classic "Wet Solvent" loop. In a Dean-Stark setup, if the toluene returning to the flask is not perfectly dry, you are re-introducing water, re-establishing the equilibrium.
Corrective Action:
-
Check the Trap: Ensure the Dean-Stark trap is wrapped in foil/insulation. If the vapor arm is too cold, water condenses before the trap and falls back into the flask.
-
Saturate the Trap: Before starting, fill the Dean-Stark trap with dry toluene.
-
Molecular Sieve Bypass: For stubborn reactions, place activated 4Å molecular sieves in the collection arm of the Dean-Stark trap (or use a Soxhlet extractor filled with sieves between the flask and condenser) to actively dry the returning solvent.
Q2: My reaction mixture turned black/tarry after 4 hours.
Diagnosis: Thermal oxidation or polymerization of Benzyl Alcohol.
Benzyl alcohol is sensitive to strong acids and oxygen at high temperatures (
Corrective Action:
-
Switch Catalyst: If using Sulfuric Acid (
), switch to p-TsOH (0.5 - 1.0 mol%) . It is milder and less oxidizing. -
Inert Atmosphere: You must reflux under a nitrogen or argon blanket. Oxygen at reflux temperatures accelerates the decomposition of benzyl alcohol.
-
Temp Control: Ensure your oil bath is not exceeding 130°C. Toluene boils at 110°C; driving the bath to 160°C causes localized superheating and charring at the flask walls.
Q3: I cannot separate the product from the excess Benzyl Alcohol.
Diagnosis: Boiling Point overlap and polarity issues. Benzyl Cycloheptanecarboxylate (bp >300°C est.) and Benzyl Alcohol (bp 205°C) are both high-boiling. Distillation requires high vacuum (<1 mmHg).
Corrective Action (The "Inverse Stoichiometry" Fix): If you lack a high-vacuum fractional distillation setup, do not use excess alcohol.
-
Protocol Shift: Use 1.2 equivalents of Cycloheptanecarboxylic acid and 1.0 equivalent of Benzyl Alcohol .
-
Workup: After the reaction, wash the organic layer with saturated
.[1] This converts the unreacted acid into its water-soluble sodium salt, which washes away easily. The remaining organic layer will be pure ester + solvent.
Module 3: Mechanistic Visualization
Figure 1: Reaction Logic & Optimization Pathways
This diagram illustrates the Fischer Esterification mechanism specific to this synthesis, highlighting the critical control points (Water Removal) and failure modes (Side Reactions).
Caption: Figure 1. The equilibrium-driven pathway. Note the red dashed line: failure to remove water causes the reaction to revert to starting materials.
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose issues during the experiment.
Caption: Figure 2. Diagnostic logic for common reflux failures in benzyl ester synthesis.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Fischer Esterification and Dean-Stark usage).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights on acid-catalyzed esterification and equilibrium control).
-
National Institute of Standards and Technology (NIST). (2023). Benzyl Benzoate (Physical Properties Proxy). NIST Chemistry WebBook, SRD 69. (Used for boiling point estimation and thermal stability data of benzyl esters).
-
Furniss, B. S., et al. (1989). Techniques of Organic Chemistry: Azeotropic Distillation. In Vogel's Textbook of Practical Organic Chemistry. (Specific data on Toluene/Water azeotrope composition).
Sources
Technical Support Center: Troubleshooting Low Conversion in Cycloheptane Esterification
Welcome to the technical support center for cycloheptane esterification. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with achieving high conversion rates in this specific esterification reaction. My approach is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve problems effectively.
Foundational Troubleshooting Workflow
Low conversion in an esterification reaction is rarely due to a single, isolated issue. It's often a combination of factors related to the reaction equilibrium, catalyst efficacy, reagent purity, and reaction conditions. The following workflow provides a logical progression for diagnosing the root cause of poor yields.
Caption: A systematic workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: The Reaction Equilibrium
Q1: My cycloheptane esterification has stalled at 60-70% conversion. What is the most likely cause?
A1: The most probable cause is that your reaction has reached its natural equilibrium. The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[1][2][3] This equilibrium must be actively shifted towards the products to achieve high conversion.[1][4]
-
Causality Explained (Le Châtelier's Principle): The reaction can be represented as: Cycloheptane Carboxylic Acid + Alcohol ⇌ Ester + Water According to Le Châtelier's principle, to shift the equilibrium to the right (favoring the ester), you must either increase the concentration of a reactant or decrease the concentration of a product.[4][5][6] Without intervention, a 1:1 mixture of acid and alcohol will often yield around 70% ester at equilibrium.[6]
Q2: How can I effectively shift the equilibrium to favor product formation?
A2: There are two primary, highly effective strategies that can be used alone or in combination:[4]
-
Use a Large Excess of One Reactant: The more straightforward method is to use a large excess of one of the starting materials, typically the less expensive or more easily removable one (often the alcohol).[1][4][6] Using the alcohol as the reaction solvent is a common and effective way to ensure it is in large excess.[1][7] Increasing the molar ratio of alcohol to acid can dramatically improve yields.[4][6]
-
Remove Water as it Forms: Since water is a product, its removal will continuously drive the reaction forward.[4][5][6] This is the most robust method for maximizing conversion.
Q3: What are the best laboratory methods for removing water during the reaction?
A3: The gold standard for water removal in esterification is azeotropic distillation using a Dean-Stark apparatus .[4][5][8]
-
Mechanism of Action: This technique requires a solvent (like toluene or hexane) that forms a low-boiling azeotrope with water.[4][7] During reflux, the solvent-water azeotrope vaporizes, condenses, and collects in the graduated arm of the Dean-Stark trap. Because water is denser than toluene, it sinks to the bottom of the trap, while the toluene overflows and returns to the reaction flask, effectively sequestering the water from the equilibrium.[4] This makes the reverse reaction (ester hydrolysis) impossible.[4]
Protocol: Esterification using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add the cycloheptane carboxylic acid, the alcohol (e.g., ethanol, butanol), and an appropriate solvent (e.g., toluene) if the alcohol is not used in large excess.[1]
-
Catalyst: Carefully add the acid catalyst (e.g., 1-2 mol% of concentrated H₂SO₄ or p-toluenesulfonic acid).[7]
-
Reaction: Heat the mixture to reflux. You will observe the condensate collecting in the arm of the trap.
-
Monitoring: Continue reflux until the theoretical amount of water has been collected in the trap, or until reaction progress ceases as monitored by an appropriate analytical technique (e.g., TLC, GC, NMR).[1][9][10]
Part 2: Catalysts and Reagents
Q4: My reaction is still slow or incomplete even with water removal. Could my catalyst be the problem?
A4: Yes, the choice and condition of your catalyst are critical.
-
Common Catalyst Choices: For standard Fischer esterification, strong Brønsted acids are most common.[7][11]
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, it also acts as a dehydrating agent, further helping to remove water.[2][6][12]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid, and is also highly effective.[7]
-
Lewis Acids (e.g., Sc(OTf)₃, ZrCl₄): Can be very effective, sometimes under milder conditions, and may be necessary for sensitive substrates.[7][11]
-
Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites): These offer the advantage of easy removal by filtration. However, they can suffer from deactivation due to pore blockage or fouling, especially with bulky molecules like cycloheptane derivatives.[13]
-
-
Catalyst Deactivation: Catalysts can be deactivated by impurities in the reagents. Water is a primary inhibitor. Furthermore, some solid catalysts can lose their acidic sites over time or with repeated use, necessitating regeneration or replacement.[13][14] If you suspect catalyst issues, using a fresh batch of a reliable catalyst like concentrated H₂SO₄ is a good diagnostic step.
| Catalyst Type | Common Examples | Key Advantages | Potential Issues |
| Homogeneous Brønsted Acid | H₂SO₄, p-TsOH, HCl | High activity, low cost, readily available.[7] | Difficult to remove from product, can cause side reactions/charring at high temps.[13] |
| Homogeneous Lewis Acid | Sc(OTf)₃, Zr(IV) salts | High activity, can be milder.[11][15] | Higher cost, sensitivity to moisture. |
| Heterogeneous Solid Acid | Amberlyst-15, Zeolites | Easy separation/recycling, reduced corrosion. | Slower reaction rates, diffusion limitations, deactivation by fouling.[13] |
Q5: How important is the purity of my cycloheptane carboxylic acid and alcohol?
A5: Purity is paramount. The most detrimental impurity is water .
-
Water Content: As established, water directly inhibits the reaction by shifting the equilibrium. Carboxylic acids can be hygroscopic, and alcohols with lower carbon counts are often sold with significant water content. Using anhydrous solvents and ensuring your starting materials are dry (e.g., by using molecular sieves) is critical.[7][16]
-
Other Impurities: For cycloheptane carboxylic acid, residual starting materials from its synthesis (e.g., aldehydes) can interfere with the reaction or lead to side products.[17] It is advisable to purify the acid via distillation or recrystallization if its purity is in doubt.[18][19]
Part 3: Reaction Parameters
Q6: I am not seeing a good conversion rate. Should I increase the temperature or the reaction time?
A6: Both are critical parameters that often need to be optimized together.
-
Temperature: Esterification is generally a slow reaction that requires heating to proceed at a practical rate.[1][2] Typical temperatures range from 60–110 °C, often at the reflux temperature of the alcohol or solvent being used.[1][7] Increasing the temperature will increase the reaction rate, but excessive heat can promote side reactions like dehydration of the alcohol or decomposition of the product.[1][13]
-
Reaction Time: Reaction times can vary significantly, from a few hours to over 10 hours, depending on the specific alcohol, catalyst loading, and temperature.[1][7] If conversion is low, extending the reflux time is a sensible first step. It is crucial to monitor the reaction's progress (e.g., every 1-2 hours) to determine when it has truly stopped, rather than just being slow.[1]
Caption: The Fischer Esterification Equilibrium.
References
-
How can you increase the yield of a Fischer esterification if you are unable to use an excess of the . (2024). Brainly. Retrieved from [Link]
-
Fischer Esterification . (2021). YouTube. Retrieved from [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . (2022). Master Organic Chemistry. Retrieved from [Link]
-
esterification - alcohols and carboxylic acids . Chemguide. Retrieved from [Link]
-
Esterification . BYJU'S. Retrieved from [Link]
-
Fischer–Speier esterification . Wikipedia. Retrieved from [Link]
-
mechanism for the esterification reaction . Chemguide. Retrieved from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications . (2023). MDPI. Retrieved from [Link]
-
Video: Esterification . (2020). JoVE. Retrieved from [Link]
-
Fischer esterification (video) . Khan Academy. Retrieved from [Link]
-
Fischer Esterification . Organic Chemistry Portal. Retrieved from [Link]
-
Mechanisms for the formation of ester compounds in the liquid-phase oxidation of cyclohexane . (2019). ResearchGate. Retrieved from [Link]
-
Acid to Ester - Common Conditions . University of Rochester. Retrieved from [Link]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
-
Optimization of ethyl oleate from oleic acid and ethanol with Dean-Stark trap technology by response surface methodology . (2023). E3S Web of Conferences. Retrieved from [Link]
-
Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions . (2023). ACS Publications. Retrieved from [Link]
- Process for purification of carboxylic acids. Google Patents.
-
Esterification Methods Reactions And Applications . escoffier.edu. Retrieved from [Link]
-
Esterification for the introductory organic laboratory course: A modified Dean-Stark trap . ACS Publications. Retrieved from [Link]
-
CYCLOPROPANECARBOXYLIC ACID . Organic Syntheses. Retrieved from [Link]
- Catalyst for esterification and transesterification and process for producing ester. Google Patents.
-
General procedures for the purification of Carboxylic acids . LookChem. Retrieved from [Link]
-
Esterification Using a Dean-Stark Trap . University of Wisconsin-Madison. Retrieved from [Link]
-
Esterification monitoring using X-Pulse: calculation of activation parameters . (2021). Spectroscopy Europe. Retrieved from [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex . (2020). ACS Publications. Retrieved from [Link]
-
Isolation of a Carboxylic acid . (2019). Reddit. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures . (2024). OperaChem. Retrieved from [Link]
-
A Simple Dean-Stark Apparatus Explained . (2013). YouTube. Retrieved from [Link]
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- 5. brainly.com [brainly.com]
- 6. Video: Esterification - Concept [jove.com]
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- 8. youtube.com [youtube.com]
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- 19. reddit.com [reddit.com]
Technical Support Center: Catalyst Recovery in Benzyl Cycloheptanecarboxylate Manufacturing
Welcome to the technical support center for catalyst recovery in the manufacturing of benzyl cycloheptanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis and purification processes. The synthesis of benzyl cycloheptanecarboxylate, typically achieved through the Fischer esterification of cycloheptanecarboxylic acid and benzyl alcohol, relies on efficient catalysis.[1][2] The subsequent recovery and potential reuse of the catalyst are critical for process economy, sustainability, and product purity.[3]
This resource offers a structured question-and-answer format to directly address specific issues, providing not only solutions but also the underlying scientific rationale to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of benzyl cycloheptanecarboxylate?
A1: The synthesis of benzyl cycloheptanecarboxylate from cycloheptanecarboxylic acid and benzyl alcohol is a classic Fischer esterification reaction.[1][2] The choice of catalyst typically falls into two main categories:
-
Homogeneous Catalysts: These catalysts exist in the same phase as the reactants (liquid phase).[4]
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction mixture.[6]
-
Acidic Ion-Exchange Resins: Sulfonated styrene-divinylbenzene copolymers (e.g., Amberlyst™) are frequently employed as they are easily separable from the reaction mixture.[7]
-
Supported Metal Oxides: While less common for this specific transformation, solid acid catalysts composed of mixed metal oxides on a support like alumina could potentially be used.
-
Q2: Why is catalyst recovery important in the manufacturing of benzyl cycloheptanecarboxylate?
A2: Efficient catalyst recovery is paramount for several reasons:
-
Economic Viability: Many catalysts, especially those based on precious metals or complex organic structures, can be a significant cost factor in a synthesis campaign.[8] Effective recovery and reuse directly impact the overall process economics.
-
Product Purity: Residual catalyst in the final product can be a critical impurity, particularly in pharmaceutical applications. For instance, trace metals from leached catalysts can compromise the safety and efficacy of an active pharmaceutical ingredient (API).
-
Environmental Sustainability: Minimizing chemical waste is a core principle of green chemistry. Recovering and reusing catalysts reduces the environmental burden associated with their disposal and the synthesis of new catalysts.
-
Process Consistency: Inconsistent removal of the catalyst can lead to batch-to-batch variability in product quality and impurity profiles.
Q3: What are the main challenges associated with recovering homogeneous catalysts like sulfuric acid?
A3: The primary challenge with homogeneous catalysts is their separation from the product and unreacted starting materials, as they are all in the same liquid phase.[3] This typically involves:
-
Neutralization and Extraction: The acidic catalyst is often neutralized with a base (e.g., sodium bicarbonate solution), followed by a liquid-liquid extraction to separate the organic product from the aqueous salt solution. This process generates significant aqueous waste.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation can be used to separate it from a non-volatile acid catalyst. However, this is often not feasible for high-boiling point esters like benzyl cycloheptanecarboxylate.
Q4: What are the advantages of using a heterogeneous catalyst for this esterification?
A4: Heterogeneous catalysts offer significant advantages in terms of recovery and process simplification:
-
Ease of Separation: Being in a different phase from the reactants and products, solid catalysts can be easily removed by simple filtration or centrifugation.[9]
-
Reduced Waste: The need for quenching and extraction steps is often eliminated, leading to a more environmentally friendly process.
-
Potential for Continuous Processes: Heterogeneous catalysts can be packed into a fixed-bed reactor, allowing for continuous production, which can be more efficient for large-scale manufacturing.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during catalyst recovery, providing a systematic approach to diagnosis and resolution.
Scenario 1: Low Yield of Benzyl Cycloheptanecarboxylate After Catalyst Removal
Question: I've completed the esterification using a sulfuric acid catalyst. After neutralization and workup, my product yield is significantly lower than expected. What could be the cause?
Answer: Low yield after a homogeneous catalysis workup can stem from several factors related to the catalyst removal process. The most likely causes are:
-
Incomplete Reaction: The reaction may not have reached equilibrium before you initiated the workup.
-
Product Hydrolysis during Workup: The Fischer esterification is a reversible reaction.[10] During the aqueous workup, particularly if excess water is used or the pH is not carefully controlled, the ester product can hydrolyze back to the carboxylic acid and alcohol.
-
Emulsion Formation: During the extraction phase, stable emulsions can form, trapping the product in the aqueous layer or at the interface, leading to physical loss.
Troubleshooting Workflow: Low Yield with Homogeneous Catalyst
Caption: Troubleshooting low yield after homogeneous catalysis.
Scenario 2: Decreasing Activity of a Reused Heterogeneous Catalyst
Question: I am using an acidic ion-exchange resin as my catalyst. After the first cycle, the reaction rate for the subsequent batch is noticeably slower. Why is my catalyst losing activity?
Answer: The deactivation of solid catalysts in liquid media is a common issue. For an acidic resin, the primary causes of decreased activity are:
-
Catalyst Poisoning: Impurities in the starting materials or byproducts from side reactions can adsorb onto the active sites of the catalyst, blocking them from participating in the reaction.
-
Leaching of Active Sites: Although designed to be stable, a small amount of the active sulfonic acid groups can leach from the polymer backbone into the reaction mixture, especially at elevated temperatures. This leads to a permanent loss of catalytic sites.
-
Physical Degradation: The mechanical stress of stirring and thermal cycling can cause the resin beads to fracture, creating fine particles that can clog filtration systems and alter the reaction kinetics.
Troubleshooting Workflow: Heterogeneous Catalyst Deactivation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 7. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Structural Validation of Benzyl Cycloheptanecarboxylate via FTIR: A Comparative Spectral Guide
Executive Summary: The Analytical Challenge
In drug development and intermediate synthesis, benzyl cycloheptanecarboxylate represents a specific structural motif combining a medium-sized alicyclic ring (cycloheptane) with a benzylic ester functionality. While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the preferred high-throughput method for "In-Process Control" (IPC) and raw material identification.
The analytical challenge lies in distinguishing this specific ester from its likely impurities: the hydrolysis product (cycloheptanecarboxylic acid ), the starting material (benzyl alcohol ), and structural analogs like benzyl benzoate .
This guide provides a comparative spectral analysis, establishing the carbonyl (C=O) stretch as the primary diagnostic marker, supported by the unique "dual-zone" C-H stretching profile.
Mechanistic Basis of Spectral Features
To accurately interpret the spectrum of benzyl cycloheptanecarboxylate, one must deconstruct the electronic and steric environment of the carbonyl group.
The Non-Conjugated Carbonyl
Unlike benzyl benzoate , where the carbonyl is directly attached to a phenyl ring (conjugation), the carbonyl in benzyl cycloheptanecarboxylate is attached to a saturated cycloheptyl ring.
-
Conjugation Effect: Conjugation lowers the bond order, reducing the vibrational frequency (typically to 1720 cm⁻¹).[1]
-
Inductive Effect: The benzyl oxygen (
) exerts an electron-withdrawing inductive effect, slightly shortening the C=O bond compared to a ketone. -
Result: The C=O stretch for benzyl cycloheptanecarboxylate appears in the saturated ester range (1735–1750 cm⁻¹) , significantly higher than conjugated analogs.
The Cycloheptane Ring Conformation
The 7-membered cycloheptane ring is conformationally flexible (pseudorotation), unlike the rigid chair conformation of cyclohexane. This fluxional nature often results in:
-
Slight Broadening: The aliphatic C-H stretching bands (2850–2950 cm⁻¹) may appear less resolved than in rigid cyclohexane analogs.
-
Ring Breathing: Specific fingerprint bands (900–1100 cm⁻¹) distinct from the sharp cyclohexane ring modes.
Comparative Spectral Profiling
The following table contrasts the target analyte with its critical "alternatives"—the impurities and analogs that often confuse spectral interpretation.
Table 1: Diagnostic Frequency Comparison
| Feature | Target: Benzyl Cycloheptanecarboxylate | Alternative 1: Cycloheptanecarboxylic Acid (Hydrolysis Impurity) | Alternative 2: Benzyl Benzoate (Conjugated Analog) |
| C=O Frequency | 1735 – 1750 cm⁻¹ (Sharp, Strong) | 1700 – 1715 cm⁻¹ (Broad, often split) | 1715 – 1725 cm⁻¹ (Lower due to conjugation) |
| O-H Stretch | Absent | 2500 – 3300 cm⁻¹ (Very Broad, "Hairy Beard") | Absent |
| C-H Region | Dual Zone: >3000 cm⁻¹ (Aromatic) <3000 cm⁻¹ (Cycloheptyl) | Dual Zone: Masked by O-H stretch | Dominant Aromatic: >3000 cm⁻¹ (Stronger relative to aliphatic) |
| C-O Stretch | 1150 – 1300 cm⁻¹ (Rule of Three) | 1210 – 1320 cm⁻¹ (C-O-H bend/stretch) | 1270 cm⁻¹ (Strong Benzoate C-O) |
Technical Insight: The presence of a broad baseline rise between 2500–3300 cm⁻¹ combined with a shift of the carbonyl peak from ~1740 to ~1710 cm⁻¹ is the definitive sign of ester hydrolysis (degradation).
Experimental Protocol: High-Precision ATR-FTIR
For reliable differentiation, a standardized Attenuated Total Reflectance (ATR) protocol is required. Transmission mode (KBr pellet) is generally discouraged for this oily/low-melting solid due to pathlength inconsistencies.
Reagents and Equipment
-
Instrument: FTIR Spectrometer with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol (analytical grade) for cleaning.
Step-by-Step Workflow
-
Crystal Preparation: Clean the ATR crystal with isopropanol. Verify the "Energy Value" (throughput) is within manufacturer specs.
-
Background Acquisition: Collect a background spectrum (air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).
-
Sample Loading:
-
Liquids: Place 10 µL of the neat ester on the center of the crystal.
-
Solids: Place 5-10 mg on the crystal and apply high pressure using the anvil clamp to ensure intimate contact.
-
-
Acquisition: Scan the sample.
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed). Perform "Baseline Correction" only if significant drift is observed.
Decision Logic for Purity Analysis
The following diagram illustrates the logical flow for interpreting the FTIR spectrum during a quality control check.
Caption: Logical decision tree for validating benzyl cycloheptanecarboxylate integrity using key spectral markers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for carbonyl frequency rules).
-
NIST Mass Spectrometry Data Center. (2023). Cyclohexane Vibrational Modes and Ring Comparisons. National Institute of Standards and Technology. Link
-
Spectroscopy Online. (2018). The C=O[1][2][3][4] Bond, Part VI: Esters and the Rule of Three. Link
-
PubChem Database. (2025). Benzyl Cyclopentanecarboxylate (Analog) Structural Data. National Library of Medicine.[5] Link
-
Bernath, P. F., & Sibert, E. L. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A. Link
Sources
Technical Comparison Guide: GC-MS Fragmentation Patterns of Benzyl Cycloheptanecarboxylate
Executive Summary: The Structural Isomer Challenge
In pharmaceutical intermediate analysis and forensic chemistry, the precise identification of ester functionalities is critical. Benzyl cycloheptanecarboxylate (MW 232.32 Da) presents a specific analytical challenge: it is a structural isomer of phenethyl cyclohexanecarboxylate . Both compounds share the formula
This guide provides an objective technical comparison of the GC-MS fragmentation performance of benzyl cycloheptanecarboxylate against its isomers and homologs. By analyzing the mechanistic causality of ionization, we establish a self-validating protocol to distinguish the benzyl ester (Target) from the phenethyl ester (Alternative 1) and the benzyl cyclohexyl homolog (Alternative 2).
Theoretical Framework: Fragmentation Mechanics
To interpret the mass spectrum accurately, one must understand the driving forces behind the fragmentation. The two dominant mechanisms for these esters under Electron Ionization (EI, 70 eV) are
The Benzyl Ester Signature (The Target)
Benzyl esters are characterized by the stability of the benzyl cation. Upon ionization, the bond between the carbonyl carbon and the benzyloxy oxygen is susceptible to cleavage, but the most distinct pathway involves the cleavage of the benzyl-oxygen bond .
-
Mechanism: The molecular ion (
, m/z 232) undergoes fragmentation to yield the benzyl cation ( ), which rapidly rearranges to the highly stable tropylium ion (m/z 91) . -
Secondary Fragment: The remaining acylium ion (
) appears at m/z 125 .
The Phenethyl Ester Signature (The Alternative)
Phenethyl esters (
-
Mechanism: The ester eliminates the carboxylic acid, generating a radical cation of styrene (
). -
Diagnostic Result: A dominant base peak at m/z 104 is the hallmark of phenethyl esters, distinguishing them from benzyl esters.
Comparative Analysis: Target vs. Alternatives
The following table summarizes the quantitative mass spectral differences required for positive identification.
Table 1: Diagnostic Ion Comparison
| Feature | Benzyl Cycloheptanecarboxylate (Target) | Phenethyl Cyclohexanecarboxylate (Isomer) | Benzyl Cyclohexanecarboxylate (Homolog) |
| Molecular Weight | 232 Da | 232 Da | 218 Da |
| Base Peak (100%) | m/z 91 (Tropylium) | m/z 104 (Styrene radical) | m/z 91 (Tropylium) |
| Molecular Ion ( | m/z 232 (Trace/Weak) | m/z 232 (Trace/Weak) | m/z 218 (Trace/Weak) |
| Acylium Ion ( | m/z 125 (Cycloheptyl-CO) | m/z 111 (Cyclohexyl-CO) | m/z 111 (Cyclohexyl-CO) |
| Secondary Ions | m/z 65, 55 (Ring fragments) | m/z 105 (Phenethyl cation) | m/z 65, 55 |
| Key Distinction | High 91 / Low 104 | High 104 / Moderate 91 | Shift in Acylium (+14 Da diff) |
Analyst Note: If your spectrum shows m/z 104 as the base peak, you have likely misidentified the phenethyl isomer as the benzyl target.
Visualizing the Fragmentation Pathways[3][4][5]
The following diagram illustrates the divergent fragmentation pathways that allow for structural differentiation.
Figure 1: Mechanistic divergence between Benzyl and Phenethyl ester fragmentation.[1] The formation of m/z 91 vs. m/z 104 is the primary discriminator.
Experimental Protocol: Self-Validating Identification
To ensure reproducibility and data integrity, follow this standardized GC-MS workflow. This protocol includes a "Decision Tree" logic step to validate the identity of the peak.
Method Parameters[6]
-
Instrument: GC-MS (Single Quadrupole or Q-TOF).
-
Column: 30m x 0.25mm ID, 0.25µm film thickness (5%-phenyl-methylpolysiloxane, e.g., DB-5MS or equivalent).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (250°C).
-
Oven Program: 60°C (1 min hold)
20°C/min to 280°C Hold 5 min. -
Ion Source: EI (70 eV), 230°C.
-
Scan Range: m/z 40–350.
Identification Workflow
Figure 2: Decision tree for the identification of Benzyl Cycloheptanecarboxylate, filtering out common homologs and isomers.
References
-
NIST Mass Spectrometry Data Center. Benzyl cyclohexanecarboxylate (Homolog Data).[2] National Institute of Standards and Technology. Available at: [Link]
-
PubChem. 2-Phenylethyl cyclohexanecarboxylate (Isomer Data).[3][4] National Library of Medicine. Available at: [Link]
-
eGyanKosh. Mass Spectrometry: Fragmentation Patterns (Aromatic Esters). Available at: [Link]
-
Chemistry LibreTexts. Fragmentation Patterns: Esters and Aromatics. Available at: [Link][5][6][1][7][8][9][10][11]
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- 2. Phenethyl phenylacetate | C16H16O2 | CID 7601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylethyl cyclohexanecarboxylate | C15H20O2 | CID 568831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl cyclohexanecarboxylate | C13H16O2 | CID 557923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Benzyl Benzoate (CAS 120-51-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Use of cyclodextrins as a cosmetic delivery system for fragrance materials: linalool and benzyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Bioassay Validation Protocols for Cycloheptanecarboxylate Esters
For researchers, scientists, and drug development professionals, the rigorous validation of bioassays is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth comparison of validation protocols for bioassays tailored to assess the biological activity of cycloheptanecarboxylate esters. Moving beyond a generic checklist, we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Cycloheptanecarboxylate esters, a class of organic compounds characterized by a seven-carbon ring structure, are explored for a variety of therapeutic applications, including their potential as antimicrobial and enzyme-inhibiting agents. The validation of assays to characterize these activities is therefore of paramount importance in preclinical and clinical development.
This guide will compare and contrast three key bioassay platforms relevant to the known biological activities of cycloheptanecarboxylate ester analogs:
-
Cell-Based Antimicrobial Susceptibility & Cytotoxicity Assays: Essential for determining the efficacy and safety of potential new antimicrobial agents.
-
Biochemical Enzyme Inhibition Assays: Crucial for mechanistic studies and for compounds designed to target specific enzymes.
-
Chromatographic Quantification in Biological Matrices: The cornerstone of pharmacokinetic and pharmacodynamic (PK/PD) studies, underpinning the clinical relevance of in vitro findings.
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
The choice of a bioassay is fundamentally dictated by the biological question being asked. For cycloheptanecarboxylate esters, which have shown promise in areas like antimicrobial activity and enzyme inhibition, the selection of an appropriate assay is the first critical step in a successful validation process.
Comparison of Bioassay Platforms
| Bioassay Type | Principle | Primary Endpoint | Advantages | Limitations |
| Antimicrobial Broth Microdilution | Measures the ability of a compound to inhibit the growth of a microorganism in a liquid medium. | Minimum Inhibitory Concentration (MIC)[1][2] | Direct measure of antibacterial efficacy; standardized protocols available (e.g., CLSI)[3]; high-throughput compatible. | Provides no information on the mechanism of action; results can be influenced by media composition. |
| Mammalian Cell Cytotoxicity (e.g., MTT Assay) | Assesses the metabolic activity of cells as an indicator of viability after exposure to a compound.[4] | IC50 (50% inhibitory concentration) | Provides a measure of potential toxicity to host cells; high-throughput; relatively inexpensive. | Indirect measure of cell death; can be confounded by compounds that affect cellular metabolism without being cytotoxic. |
| Enzyme Inhibition (e.g., FRET-based) | Measures the ability of a compound to inhibit the activity of a specific enzyme by detecting changes in fluorescence resonance energy transfer.[5][6] | IC50[7] | Provides mechanistic insight; highly sensitive and specific; suitable for high-throughput screening. | Requires a purified enzyme and a specific substrate; may not reflect cellular activity due to factors like membrane permeability. |
| LC-MS/MS Quantification | Separates and quantifies the analyte of interest in a complex biological matrix based on its mass-to-charge ratio.[8][9][10] | Concentration (e.g., µg/mL) | Gold standard for quantification in biological fluids[11]; high sensitivity and specificity; can measure parent drug and metabolites. | Requires expensive instrumentation and significant method development; does not measure biological activity. |
Pillar 2: Trustworthiness - Self-Validating Systems
A robust bioassay validation protocol is a self-validating system. This means that the protocol itself includes the necessary controls and checks to ensure the reliability of the data generated. The core validation parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, are crucial in this regard.[12]
Key Validation Parameters: A Comparative Overview
| Validation Parameter | Antimicrobial (MIC) | Cytotoxicity (IC50) | Enzyme Inhibition (IC50) | LC-MS/MS (Quantification) |
| Specificity/Selectivity | Ability to inhibit the target microbe without being affected by the matrix (growth medium). | Ability to measure cell death induced by the compound, distinct from other effects on the assay signal. | Ability to inhibit the target enzyme without interference from other components in the assay buffer. | Ability to differentiate and quantify the analyte from endogenous components and metabolites in the biological matrix.[13] |
| Linearity & Range | N/A (endpoint is a minimal concentration) | The concentration range over which the assay signal is proportional to cell number/viability. | The concentration range over which the inhibitor produces a dose-dependent response. | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Accuracy | Agreement of the measured MIC with a reference method or known susceptible/resistant strains.[14] | Closeness of the measured IC50 to a reference compound's known value. | Closeness of the measured IC50 to a reference inhibitor's known value. | Closeness of the measured concentration to the true concentration (assessed by spiking known amounts into the matrix).[15] |
| Precision (Repeatability & Intermediate Precision) | Agreement of MIC values upon repeated testing on the same day and on different days. | Variability of IC50 values from replicate experiments on the same and different days. | Variability of IC50 values from replicate experiments on the same and different days. | Closeness of agreement between a series of measurements from the same sample.[15] |
| Robustness | The ability of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, inoculum density). | The capacity of the assay to remain unaffected by small variations in parameters like incubation time, cell seeding density, and reagent concentrations. | The ability to remain unaffected by small changes in pH, temperature, or substrate concentration. | The capacity to remain unaffected by small variations in chromatographic conditions (e.g., mobile phase composition, flow rate). |
Pillar 3: Authoritative Grounding & Comprehensive References
Every claim and protocol in this guide is supported by authoritative sources, ensuring scientific integrity.
Experimental Protocols: Step-by-Step Methodologies
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
Objective: To determine the minimum inhibitory concentration (MIC) of a cycloheptanecarboxylate ester against a specific bacterial strain.
Materials:
-
Test compound (cycloheptanecarboxylate ester)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[16] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[1]
This protocol is a standard method for assessing cell viability.[4][17][18]
Objective: To determine the cytotoxic potential of a cycloheptanecarboxylate ester on a mammalian cell line.
Materials:
-
Test compound
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
This protocol describes a generic FRET-based assay for screening protease inhibitors.[6][19]
Objective: To determine the inhibitory activity of a cycloheptanecarboxylate ester against a specific protease.
Materials:
-
Test compound
-
Purified protease
-
FRET-based protease substrate
-
Assay buffer
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Dispense serial dilutions of the test compound into the wells of the microplate.
-
Enzyme Addition: Add the purified protease to each well and incubate for a short period to allow for compound-enzyme interaction.
-
Substrate Addition & Reaction Initiation: Add the FRET substrate to initiate the enzymatic reaction.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time. Cleavage of the FRET substrate by the protease will lead to a change in the FRET signal.
-
Data Analysis: Determine the rate of reaction for each compound concentration.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.
This protocol outlines a general procedure for validating a method to quantify a small molecule in a biological matrix.[11][13][15]
Objective: To validate a method for the accurate and precise quantification of a cycloheptanecarboxylate ester in human plasma.
Materials:
-
Test compound and a stable isotope-labeled internal standard (IS)
-
Human plasma
-
LC-MS/MS system
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation: Spike known concentrations of the test compound into blank plasma to prepare calibration standards and quality control (QC) samples.
-
Protein Precipitation: Add the internal standard and precipitation solvent to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system and analyze using optimized chromatographic and mass spectrometric conditions.
-
Data Processing: Quantify the analyte by comparing its peak area to that of the internal standard.
-
Validation: Perform a full validation of the method by assessing specificity, linearity, range, accuracy, precision, recovery, and stability.
Visualization & Formatting
Diagrams
Caption: High-level workflow for bioassay validation.
Caption: Core parameters of bioassay validation.
References
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.[Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5039–5044. [Link]
-
BPS Bioscience. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. [Link]
-
Agilent. (2018, July 17). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]
-
Goh, P. Y., et al. (2007). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology, 81(12), 6437–6447. [Link]
-
ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for...[Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
van der Bij, A. K., et al. (2015). Validation of FRET Assay for the Screening of Growth Inhibitors of Escherichia coli Reveals Elongasome Assembly Dynamics. PLOS ONE, 10(7), e0134963. [Link]
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Hombach, M., et al. (2012). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of Clinical Microbiology, 50(5), 1723–1729. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]
-
Li, K., et al. (2017). LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance. Journal of Chromatography B, 1040, 103–110. [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
National Center for Biotechnology Information. (2022). Surface and Antimicrobial Properties of Ester-Based Gemini Surfactants. Molecules, 27(12), 3894. [Link]
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South Carolina Association for Clinical Microbiology. (n.d.). Strategies for Verifying Antimicrobial Susceptibility Tests and Test Systems. [Link]
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U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
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ResearchGate. (n.d.). Literature MIC values for tested antibiotics. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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ResearchGate. (n.d.). An LC–MS/MS assay for estimating conivaptan in human plasma. [Link]
-
International Journal of Molecular Sciences. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. International Journal of Molecular Sciences, 13(12), 16795–16810. [Link]
-
National Center for Biotechnology Information. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(16), 8567. [Link]
-
ResearchGate. (n.d.). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. [Link]
-
JoVE. (2022, July 28). Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination l Protocol Preview. YouTube. [Link]
-
ResolveMass. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Taylor & Francis. (n.d.). IC50 – Knowledge and References. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
ResearchGate. (n.d.). [ELI5] FRET assay, Protease assay, Michelis Menten. How would you convert the fluorescence signal to the velocity (concentrion/time)?[Link]
-
CRAN. (n.d.). MIC: Analysis of Antimicrobial Minimum Inhibitory Concentration Data. [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
SciELO. (n.d.). Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma. [Link]
-
protocols.io. (2024, February 28). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. [Link]
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Benzyl Cycloheptanecarboxylate and Associated Waste in a Laboratory Setting
This guide provides comprehensive, step-by-step procedures for the safe disposal of benzyl cycloheptanecarboxylate, a common ester in synthetic chemistry. Adherence to these protocols is crucial for ensuring personnel safety, maintaining environmental stewardship, and complying with regulatory standards. The information herein is synthesized from established safety data for structurally similar compounds and general principles of chemical waste management, providing a robust framework for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile: An Analogy-Based Approach
Benzyl-containing esters, such as benzyl benzoate and benzyl acetate, are known to cause skin and eye irritation.[1][2] Some are harmful if swallowed and can be toxic to aquatic life with long-lasting effects.[3] For instance, benzyl benzoate is classified as harmful if swallowed and toxic to aquatic life.[3] Similarly, other benzyl derivatives can cause respiratory irritation.[4][5] Given these precedents, benzyl cycloheptanecarboxylate should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory tract, harmful if ingested, and hazardous to the aquatic environment.
Table 1: Hazard Summary of Structurally Related Benzyl Compounds
| Compound | Key Hazards |
| Benzyl Benzoate | Harmful if swallowed, Toxic to aquatic life with long-lasting effects, Irritating to eyes, skin, and respiratory tract.[1][3] |
| Benzyl Acetate | Moderately toxic to some freshwater organisms, Mildly irritating to skin and minimally irritating to eyes.[6] |
| Benzyl Alcohol | Harmful if swallowed, Causes serious eye irritation.[7] |
| Benzyl Chloroformate | Corrosive, Causes severe skin and eye burns, Respiratory irritant.[5] |
Based on this data, all waste containing benzyl cycloheptanecarboxylate must be treated as hazardous.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: All handling of open containers or waste generation should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4]
Step-by-Step Disposal Protocol for Benzyl Cycloheptanecarboxylate Waste
The guiding principle for the disposal of benzyl cycloheptanecarboxylate is that it should never be released into the sanitary sewer system or the general environment.[8][9] All waste, including the pure compound, solutions, and contaminated materials, must be collected and disposed of as hazardous chemical waste.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
Step 1: Designate a Specific Waste Container Use a clearly labeled, non-reactive, and sealable container for all benzyl cycloheptanecarboxylate waste. The container should be made of a material compatible with organic esters, such as glass or high-density polyethylene (HDPE).
Step 2: Label the Waste Container The label must be unambiguous and include the following information:
- "Hazardous Waste"
- "Benzyl Cycloheptanecarboxylate"
- List of all solvents and other chemicals present in the waste stream
- Approximate concentrations of each component
- The date the waste was first added to the container
- The name of the principal investigator or research group
Step 3: Collect the Waste Carefully transfer all liquid waste containing benzyl cycloheptanecarboxylate into the designated container. For solid waste, such as contaminated filter paper or silica gel, use a separate, clearly labeled solid waste container.[10]
Managing Spills
In the event of a spill, the following procedure should be enacted immediately:
Step 1: Evacuate and Ventilate Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel from the immediate vicinity.
Step 2: Absorb the Spill For small spills, use a non-combustible absorbent material like sand, diatomaceous earth, or a universal absorbent pad to contain and soak up the liquid.[7][11]
Step 3: Collect Contaminated Material Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[11]
Step 4: Decontaminate the Area Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Chemical Neutralization: A Feasible but Expert-Level Option
For laboratories with the appropriate expertise and safety infrastructure, chemical neutralization via hydrolysis can be considered to convert the ester into less hazardous compounds before disposal. This process breaks down the benzyl cycloheptanecarboxylate into benzyl alcohol and a salt of cycloheptanecarboxylic acid.
This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol for Hydrolysis
Objective: To hydrolyze benzyl cycloheptanecarboxylate into benzyl alcohol and the corresponding carboxylate salt.
Materials:
-
Benzyl cycloheptanecarboxylate waste
-
Sodium hydroxide (NaOH)
-
A suitable solvent (e.g., ethanol, to aid miscibility)
-
Water
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
pH indicator paper or a pH meter
Procedure:
-
Preparation: In a chemical fume hood, prepare a 1-2 M solution of sodium hydroxide in a mixture of water and ethanol. The ethanol helps to dissolve the ester.
-
Reaction: Slowly add the benzyl cycloheptanecarboxylate waste to the sodium hydroxide solution while stirring. Gentle heating may be applied to expedite the reaction, but care must be taken to avoid boiling.
-
Monitoring: Periodically check the pH of the reaction mixture to ensure it remains basic. The reaction is complete when the ester is no longer detectable (e.g., by thin-layer chromatography).
-
Neutralization: Once the reaction is complete, carefully neutralize the excess base with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Disposal: The resulting aqueous solution, containing benzyl alcohol and the carboxylate salt, should be collected in a designated aqueous hazardous waste container for final disposal by the institution's environmental health and safety (EHS) office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of benzyl cycloheptanecarboxylate.
Caption: Decision workflow for the disposal of benzyl cycloheptanecarboxylate.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of benzyl cycloheptanecarboxylate is a critical aspect of laboratory safety and environmental responsibility. By treating this compound with the caution afforded to its more well-characterized analogs, and by adhering to the systematic disposal procedures outlined in this guide, researchers can minimize risks and ensure compliance with institutional and regulatory requirements. Always consult your institution's Environmental Health and Safety office for specific guidance and regulations.
References
- MedChemExpress. (2023, November 6). (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate Safety Data Sheet.
- Carl ROTH. (2020, February 12). Safety Data Sheet: Benzyl alcohol.
- New Jersey Department of Health. (2000, June). Hazard Summary: Benzyl Chloroformate.
- PENTA. (2024, February 27). Safety Data Sheet: Benzyl alcohol.
- BASF. (n.d.). Safety data sheet.
- Regulations.gov. (n.d.). Benzyl acetate; Exemption from the Requirement of a Tolerance.
- Agriculture and Environment Research Unit (AERU). (2025, September 15). Benzyl benzoate.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Benzyl carbazate.
- INCHEM. (2021). ICSC 0390 - BENZYL BENZOATE.
- Mass.gov. (2020, June 15). Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds.
- Benchchem. (2025). Proper Disposal of Benzyl Tosylate: A Step-by-Step Guide for Laboratory Professionals.
- CymitQuimica. (2024, February 9). SAFETY DATA SHEET - Benzyl carbazate.
- Cayman Chemical. (2025, June 24). (1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester - Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzyl benzoate.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Benzyl benzoate.
- TCI Chemicals. (2025, May 7). SAFETY DATA SHEET - Benzyl Carbazate.
- BASF. (2026, January 30). Safety data sheet.
- U.S. Environmental Protection Agency. (2016, October 11). Environmental Fate and Ecological Effects Risk Assessment for the Registration of the New Herbicide for the Use on Rice and Aquatics: Florpyrauxifen-benzyl.
- YouTube. (2022, October 16). Chemical Waste Identification Classification and Proper Disposal.
- Umweltbundesamt. (2025, November 11). Tox-free, Circular and Climate-Friendly: The Next Steps for Europe's Buildings.
- MDPI. (n.d.). Microwave-Assisted Bio-Based Chemical Recycling of Fiber-Reinforced Composites from Construction and Demolition Waste.
- PubChem. (n.d.). Benzyl acetate.
- Benchchem. (2025). Technical Support Center: Safe Disposal of Benzyl Palmitate and Related Waste.
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Personal protective equipment for handling Benzyl cycloheptanecarboxylate
Executive Summary & Chemical Profile
Benzyl cycloheptanecarboxylate is a lipophilic organic intermediate commonly used in the synthesis of pharmaceutical scaffolds. While specific Safety Data Sheet (SDS) data for this exact ester is often limited in public repositories, its safety profile is reliably extrapolated from its structural analogs (Benzyl cyclohexanecarboxylate and general benzyl esters).
Critical Hazard Insight: The primary operational risk is not acute systemic toxicity, but rather solvent-based permeation . The benzyl ester moiety acts as a plasticizer, capable of swelling and permeating standard latex and thin nitrile rubber significantly faster than aqueous solutions. Operators often underestimate this, leading to "silent exposure" where the chemical penetrates the glove without visible degradation.
| Property | Value (Estimated/Analog) | Operational Implication |
| Physical State | Viscous Liquid | High surface adhesion; splash risk requires full seal eye protection. |
| Flash Point | >113°C (Closed Cup) | Combustible. Requires standard organic solvent fire protocols. |
| Solubility | Lipophilic (Water Insoluble) | Skin absorption is enhanced; water wash-off is difficult without soap/surfactant. |
| Reactivity | Stable Ester | Incompatible with strong oxidizers and strong bases (hydrolysis risk). |
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond generic "wear gloves" advice.[1] It utilizes Permeation Rate Modeling based on the aromatic ester functional group.
A. Hand Protection (The Critical Control Point)
Do NOT use Latex. Benzyl esters degrade natural rubber.
| Exposure Scenario | Recommended Material | Thickness | Rationale |
| Standard Handling (Weighing/Transfer) | Nitrile (High Grade) | ≥ 5 mil (0.12 mm) | Provides adequate splash protection. Change immediately upon contamination. |
| High Risk (Synthesis/Spill Cleanup) | Laminate (Silver Shield/4H) | Multi-layer | Impermeable to aromatics. Essential for cleaning spills where contact time >5 mins. |
| Dexterity Layering | Double Gloving | Inner: LaminateOuter: Nitrile | The outer nitrile provides grip (laminates are slippery); the inner laminate provides chemical resistance. |
B. Eye & Face Protection[1][2][3][4]
-
Mandatory: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Safety glasses with side shields are insufficient for liquid handling of this viscosity. The liquid's surface tension allows it to creep around frames upon splash impact.
-
Face Shield: Required only during bulk transfer (>1 Liter) or high-temperature reflux operations.
C. Respiratory Protection[5][6][7]
-
Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill outside hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band). Particulate filters (P100) are unnecessary unless the substance is heated to aerosolization.
Operational Protocol: Safe Handling Workflow
This workflow enforces a "Zero-Skin-Contact" policy.
Step-by-Step Methodology
-
Pre-Operational Check:
-
Verify fume hood certification.
-
Inspect glassware for micro-fractures (esters can reduce friction, causing slippage; inspect joints).
-
Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.
-
-
Transfer & Weighing:
-
Technique: Use positive displacement pipettes for small volumes to prevent dripping (viscosity management).
-
Vessel: Weigh into a tared flask with a ground glass joint, not an open weigh boat, to facilitate immediate sealing.
-
-
Reaction Monitoring:
-
When sampling for TLC/HPLC, assume the syringe exterior is contaminated. Wipe with a Kimwipe before removing from the hood.
-
-
Decontamination:
-
Glassware contaminated with benzyl cycloheptanecarboxylate should be rinsed with Acetone or Ethanol before water washing. The ester is hydrophobic; water alone will spread the contamination.
-
Emergency Response & Logic Flow
The following diagram illustrates the decision logic for spills and exposure. It prioritizes containment over speed to prevent tracking the chemical out of the lab.
Figure 1: Decision logic for exposure response and spill mitigation. Note the critical prohibition of using solvents (like acetone) to clean skin, as this accelerates absorption.
Disposal & Environmental Compliance
Benzyl esters are generally toxic to aquatic life with long-lasting effects (GHS H411/H412 equivalent). Disposal must strictly follow "Organic Solvent" streams.
-
Segregation: Do not mix with aqueous acid waste. Segregate into Non-Halogenated Organic waste streams.
-
Container: High-density polyethylene (HDPE) or glass. Avoid PVC containers for long-term storage as benzyl esters can plasticize PVC.
-
Labeling: Clearly mark as "Contains Benzyl Esters – Combustible."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. U.S. Department of Labor. [Link]
-
The Good Scents Company. (2023).[1] Benzyl cyclohexane carboxylate (Analogous Safety Data). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
